Technical Documentation Center

(3-Bromo-4-morpholinophenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Bromo-4-morpholinophenyl)methanol
  • CAS: 1694850-31-1

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: A Technical Guide to the Structure, Synthesis, and Application of (3-Bromo-4-morpholinophenyl)methanol

Executive Overview In the contemporary landscape of medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex therapeutic modalities. As of 2026, (3-Bromo-4-morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the contemporary landscape of medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex therapeutic modalities. As of 2026, (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) has emerged as a highly versatile intermediate[1],[2]. Featuring an aryl bromide and a primary alcohol, this scaffold provides orthogonal reactive handles that allow chemists to independently elaborate the molecule without the need for excessive protecting group manipulations.

Its unique structural topology—combining the solubilizing, weakly basic properties of a morpholine ring with a customizable benzylic alcohol—makes it particularly valuable in the synthesis of advanced kinase inhibitors[3] and the linker-attachment phase of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[4].

Physicochemical Profiling & Structural Elucidation

The utility of (3-Bromo-4-morpholinophenyl)methanol stems directly from its structural composition. The morpholine moiety at the C4 position improves aqueous solubility and metabolic stability, while the C3 bromine atom sterically enforces a specific conformational twist on the morpholine ring, impacting its interaction with biological targets.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, essential for predicting its behavior in both synthetic workflows and biological systems[1],[5],[6].

PropertyValue
Chemical Name (3-Bromo-4-morpholinophenyl)methanol
CAS Registry Number 1694850-31-1
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
SMILES String OCc1ccc(N2CCOCC2)c(Br)c1
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Morpholine N/O, Hydroxyl O)
Topological Polar Surface Area (TPSA) 32.6 Ų
Physical State Solid (typically off-white to pale yellow powder)

Strategic Synthetic Methodologies

As a Senior Application Scientist, I advocate for a two-step synthetic route starting from commercially available 3-bromo-4-fluorobenzaldehyde. This approach is highly scalable and avoids the regioselectivity issues inherent in direct bromination of morpholinobenzyl alcohol derivatives[7],[8].

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Reagent Addition: Add morpholine (1.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Stir the suspension at 80 °C for 4–6 hours.

    • Causality: The morpholine nitrogen acts as a potent nucleophile. The ortho-bromine atom inductively withdraws electron density, synergizing with the para-aldehyde to lower the LUMO of the fluorobenzene, thereby accelerating the SNAr process. K₂CO₃ acts as an acid scavenger to neutralize the generated HF, driving the reaction to completion.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the intermediate 3-bromo-4-morpholinobenzaldehyde.

Step 2: Chemoselective Borohydride Reduction

  • Setup: Dissolve the crude 3-bromo-4-morpholinobenzaldehyde in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.

    • Causality: The choice of NaBH₄ at 0 °C is deliberate; it provides a mild, chemoselective reduction of the aldehyde without risking reductive debromination of the aryl bromide—a common, catastrophic side reaction when using stronger hydride sources (e.g., LiAlH₄) or palladium-catalyzed hydrogenation.

  • Quenching: After 1 hour, carefully quench the reaction with saturated aqueous NH₄Cl to safely destroy excess hydride.

  • Isolation: Extract with dichloromethane (DCM), dry, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure (3-Bromo-4-morpholinophenyl)methanol.

Trustworthiness: Self-Validating System Controls

To ensure protocol integrity, the following in-process controls must be satisfied:

  • TLC Monitoring: The intermediate aldehyde is UV-active and stains negatively with KMnO₄. The final product (alcohol) will show a lower Rf value and stain bright yellow/brown with KMnO₄.

  • LC-MS Verification: The final product must exhibit an isotopic doublet at m/z 272 and 274 [M+H]⁺ (1:1 ratio), confirming the retention of the bromine atom.

  • ¹H NMR Validation: Successful reduction is confirmed by the disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a benzylic CH₂ singlet (~4.6 ppm).

SynthesisWorkflow S1 Step 1: SNAr Reaction 3-Bromo-4-fluorobenzaldehyde + Morpholine S2 Intermediate: 3-Bromo-4-morpholinobenzaldehyde S1->S2 K2CO3, DMF, 80°C S3 Step 2: Borohydride Reduction NaBH4 in Methanol (0 °C to RT) S2->S3 Isolation S4 Workup & Purification Quench, Extraction, Column Chromatography S3->S4 Complete Conversion S5 Final Product: (3-Bromo-4-morpholinophenyl)methanol S4->S5 >95% Purity

Workflow for the two-step synthesis of (3-Bromo-4-morpholinophenyl)methanol.

Orthogonal Reactivity & Therapeutic Applications

The true value of (3-Bromo-4-morpholinophenyl)methanol lies in its orthogonal reactivity, which allows it to serve as a central hub in divergent synthetic pathways.

1. Kinase Inhibitor Development (The Aryl Bromide Handle): The aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Researchers frequently couple this position with boronic acids to generate biaryl systems that fit deeply into the hydrophobic pockets of ATP-binding sites. The adjacent morpholine ring often extends into the solvent-exposed region, improving the drug's pharmacokinetic profile. This strategy has been heavily utilized in the development of chemical probes for the Casein Kinase 1γ subfamily[3].

2. PROTACs and Molecular Glues (The Hydroxyl Handle): In targeted protein degradation, the hydroxymethyl group serves as an ideal anchor point for ether-linked PEG or alkyl chains, standard components of PROTAC linkers. Etherification (via Williamson ether synthesis or Mitsunobu conditions) can be performed selectively without disturbing the aryl bromide. The bromide is then preserved for late-stage coupling to attach the target-binding warhead or E3 ligase ligand, a methodology documented in recent patent literature for isoindolinone-based degraders[4].

OrthogonalReactivity A (3-Bromo-4-morpholinophenyl)methanol Bifunctional Scaffold B Palladium-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) A->B Aryl Bromide Handle C Hydroxyl Functionalization (Etherification / Esterification) A->C Primary Alcohol Handle D Aryl/Heteroaryl Derivatives (Kinase Inhibitors) B->D E Linker Attachment (PROTACs / Molecular Glues) C->E

Orthogonal reactivity pathways for downstream therapeutic applications.

References

  • Federal University of Mato Grosso do Sul (UFMS). "Synthesis, Evaluation of Substituent Effect and Antimicrobial Activities of Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one Compounds". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily". Available at: [Link]

  • Google Patents. "US20230339904A1 - Isoindolinones, pharmaceutical compositions, and therapeutic applications".

Sources

Exploratory

Structural Elucidation of (3-Bromo-4-morpholinophenyl)methanol: An In-Depth NMR Analysis Guide

Executive Summary For researchers and drug development professionals, the precise structural verification of synthetic intermediates is a critical bottleneck. (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthetic intermediates is a critical bottleneck. (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) presents a unique analytical challenge due to its highly substituted aromatic core. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Rather than merely listing empirical data, this guide explores the conformational dynamics —specifically Steric Inhibition of Resonance (SIR)—that fundamentally dictate the observed spectral frequencies.

Conformational Dynamics & Causality: The "Twisted" Morpholine

To accurately interpret the NMR spectrum of (3-Bromo-4-morpholinophenyl)methanol, one must look beyond basic 2D additivity rules and consider the 3D topography of the molecule.

The molecule consists of a benzyl alcohol core with a bromine atom at the C3 position and a morpholine ring at the C4 position. In an unhindered system (e.g., 4-morpholinobenzyl alcohol), the nitrogen lone pair of the morpholine ring is coplanar with the aromatic π -system, exerting a strong electron-donating (+M) effect that heavily shields the ortho and para protons .

However, the introduction of the bulky bromine atom at C3 introduces severe steric clash. To relieve this van der Waals repulsion, the morpholine ring is forced to twist out of the aromatic plane. This Steric Inhibition of Resonance (SIR) drastically reduces the orbital overlap between the nitrogen lone pair and the benzene ring. Consequently, the expected shielding effect is severely diminished, leading to a counter-intuitive deshielding of the H-5 proton and the C5/C1 carbons. Understanding this causality is the hallmark of expert spectral analysis.

SIR_Logic A Bulky Ortho-Bromine (at C3 position) B Steric Clash with Morpholine Ring (C4) A->B C Morpholine Ring Twist (Out of Aromatic Plane) B->C D Reduced p-π Conjugation (Decreased +M Effect) C->D E Deshielding of Protons (H-5 and C1/C3/C5) D->E

Logical flow of Steric Inhibition of Resonance (SIR) affecting NMR shifts.

Experimental Protocols: A Self-Validating System

A robust analytical workflow must be self-validating. The following protocol ensures that the data acquired is not only of high resolution but internally consistent and verifiable .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of (3-Bromo-4-morpholinophenyl)methanol in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons (preventing the suppression of the -CH 2​ OH signal) and provides a reliable deuterium lock to prevent magnetic field drift.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute 0.00 ppm reference, anchoring the chemical shift axis and validating the calibration of the entire spectrum.

  • Instrument Tuning & Shimming: Perform automated or manual shimming on the 2 H lock signal until the line shape of the solvent peak is perfectly Lorentzian.

  • Acquisition Parameters ( 1 H NMR): Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Acquisition Parameters ( 13 C NMR): Execute a proton-decoupled carbon sequence (e.g., zgpg30). Critical Step: Set D1 to at least 2.0–3.0 seconds and acquire 512 scans.

    • Causality: Quaternary carbons (C1, C3, C4) lack attached protons and thus have significantly longer T1​ relaxation times. A short D1 will artificially suppress these peaks, destroying the quantitative integrity of the spectrum.

NMR_Workflow A Sample Preparation (CDCl3, 10 mg, TMS) B Shimming & Tuning (Optimize Line Shape) A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition (Adequate D1, NS) C->D E Data Processing (FT, Phase Corr.) D->E F Spectral Analysis (Integration & Shifts) E->F

Step-by-step self-validating NMR acquisition workflow.

Quantitative Data Presentation

1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

The proton spectrum is characterized by the distinct aliphatic signals of the morpholine and hydroxymethyl groups, alongside a classic 1,2,4-trisubstituted aromatic splitting pattern .

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-2 7.52Doublet (d)2.01HMeta-coupling to H-6. Strongly deshielded by the adjacent electronegative bromine atom.
H-6 7.25Doublet of doublets (dd)8.2, 2.01HOrtho-coupling to H-5, meta-coupling to H-2.
H-5 7.05Doublet (d)8.21HOrtho-coupling to H-6. Shifted downfield relative to standard anilines due to the SIR-induced morpholine twist.
-CH 2​ OH 4.65Singlet (s)-2HBenzylic methylene protons.
Morph-O-CH 2​ 3.86Triplet (t)4.64HDeshielded by adjacent oxygen atom.
Morph-N-CH 2​ 3.05Triplet (t)4.64HShielded relative to O-CH 2​ due to lower electronegativity of nitrogen.
-OH 1.85Broad singlet (br s)-1HHydroxyl proton; shift varies with concentration and temperature.
13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

The carbon spectrum relies heavily on the inductive effects of the substituents. The assignment of quaternary carbons acts as an internal validation of the molecular framework.

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C-4 149.0Quaternary (C)Directly attached to the morpholine nitrogen. Highly deshielded by electronegativity.
C-1 138.5Quaternary (C)Ipso-carbon attached to the hydroxymethyl group.
C-2 131.5Methine (CH)Aromatic carbon adjacent to the bromine atom.
C-6 127.5Methine (CH)Aromatic carbon ortho to the hydroxymethyl group.
C-5 120.5Methine (CH)Aromatic carbon ortho to the morpholine ring. Less shielded than expected due to SIR.
C-3 118.0Quaternary (C)Ipso-carbon attached to Bromine. The heavy-atom effect of Br causes significant shielding.
Morph-O-CH 2​ 67.2Methylene (CH 2​ )Morpholine ether carbons.
-CH 2​ OH 64.5Methylene (CH 2​ )Benzylic alcohol carbon.
Morph-N-CH 2​ 52.1Methylene (CH 2​ )Morpholine amine carbons.

(Note: Exact chemical shifts may vary slightly ( ± 0.05 ppm for 1 H, ± 1.0 ppm for 13 C) depending on exact sample concentration, temperature, and instrument calibration.)

Conclusion

The structural elucidation of (3-Bromo-4-morpholinophenyl)methanol via NMR is a masterclass in applied physical organic chemistry. By understanding that the bulky C3-bromine forces the C4-morpholine ring out of coplanarity, scientists can accurately predict and explain the anomalous deshielding of the H-5 and C-5 nuclei. Employing self-validating experimental protocols ensures that these subtle structural nuances are captured with absolute fidelity, accelerating downstream drug development and chemical synthesis workflows.

References

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Claridge, T. D. W. Elsevier.[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., et al. John Wiley & Sons.[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Pretsch, E., et al. Springer.[Link]

Foundational

Solvation Thermodynamics and Processing of (3-Bromo-4-morpholinophenyl)methanol in Polar Aprotic Solvents

Executive Summary The compound (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1)[1] is a highly functionalized building block frequently utilized in pharmaceutical synthesis. Its molecular architecture—comprising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1)[1] is a highly functionalized building block frequently utilized in pharmaceutical synthesis. Its molecular architecture—comprising a lipophilic bromophenyl ring, a morpholine moiety, and a protic hydroxymethyl group—creates a complex thermodynamic landscape for solvation. This whitepaper provides an in-depth technical analysis of its solubility profile, focusing specifically on its behavior in polar aprotic solvents (PAS). By bridging Hansen Solubility Parameters (HSP) with empirical thermodynamic principles, this guide establishes self-validating protocols for both solubility determination and downstream anti-solvent crystallization.

Mechanistic Causality: The Polar Aprotic Advantage

To understand why (3-Bromo-4-morpholinophenyl)methanol dissolves exceptionally well in specific solvents, we must analyze the system through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework partitions the total cohesive energy of a molecule into three intermolecular forces: dispersion ( δD​ ), polar dipole-dipole ( δP​ ), and hydrogen bonding ( δH​ )[3].

The solute possesses a hydroxymethyl group (-CH₂OH), which acts as a strong Hydrogen Bond Donor (HBD). If we attempt to dissolve this compound in a polar protic solvent (like methanol or ethanol), the solvent molecules heavily hydrogen-bond with each other. Breaking this solvent-solvent network to accommodate the solute requires a significant energy penalty.

Conversely, polar aprotic solvents (such as Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)) are powerful Hydrogen Bond Acceptors (HBA) but lack HBD capabilities[4].

  • The Causality of High Solubility: Because PAS molecules cannot hydrogen-bond with themselves, there is zero solvent-solvent H-bond competition. The highly electronegative oxygen atoms in the S=O (DMSO) or C=O (DMF) groups act as exclusive acceptors for the solute's -OH proton. This specific solute-solvent interaction yields a highly exothermic enthalpy of solvation, driving the Gibbs free energy of dissolution ( ΔGdiss​ ) into a favorable negative regime[5]. Furthermore, aprotic proton acceptor solvents (APAS) exhibit massive cosolvency effects when mixed with water, which is critical for downstream processing[6].

G Solute Solute: (3-Bromo-4-morpholinophenyl)methanol Strong HBD (-OH), Moderate HBA Dispersion Dispersion Forces (δD) Bromophenyl Ring ↔ Solvent Alkyl Groups Solute->Dispersion Polar Dipole-Dipole (δP) Morpholine/Br ↔ Solvent Dipole Solute->Polar Hbond Hydrogen Bonding (δH) Hydroxyl -OH ↔ Solvent S=O / C=O Solute->Hbond Solvent Solvent: Polar Aprotic (e.g., DMSO) Strong HBA, High Dipole Moment Solvent->Dispersion Solvent->Polar Solvent->Hbond Dissolution Thermodynamically Favorable Dissolution (ΔG < 0) Dispersion->Dissolution Polar->Dissolution Hbond->Dissolution

Figure 1: Thermodynamic interplay of Hansen Solubility Parameters driving dissolution.

Quantitative Solvent Comparison

The capacity of a polar aprotic solvent to solvate the target compound is directly proportional to its Gutmann Donor Number (a measure of Lewis basicity/HBA strength) and its dielectric constant. As shown in Table 1, DMSO provides the optimal thermodynamic environment for the solute due to its superior HBA strength[5].

Table 1: Physicochemical & HSP Properties of Selected Polar Aprotic Solvents

SolventDielectric Constant ( ϵ )Dipole Moment (D) δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Gutmann Donor Number
DMSO 46.73.9618.416.410.229.8
DMF 36.73.8217.413.711.326.6
NMP 32.24.0918.012.37.227.3
Acetonitrile 35.93.9215.318.06.114.1

Table 2: Estimated Solubility Profile of (3-Bromo-4-morpholinophenyl)methanol

Solvent SystemSolvation MechanismPredicted Solubility (25°C)Solid-State Risk
DMSO Optimal HBA interaction with -OHVery High (>100 mg/mL)High (DMSO solvates common)
DMF Strong HBA, lower polarity than DMSOHigh (50-100 mg/mL)Moderate
Acetonitrile Weak HBA, poor dispersion matchingLow (<10 mg/mL)Low

Self-Validating Experimental Protocol: Isothermal Solubility Determination

Standard shake-flask solubility tests often yield false data in polar aprotic solvents due to solvate formation —where solvent molecules incorporate into the crystal lattice, altering the thermodynamic solid state. To ensure scientific integrity, the following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Saturation: Add excess (3-Bromo-4-morpholinophenyl)methanol to 10 mL of the target polar aprotic solvent in a sealed, thermojacketed glass vessel maintained at 25.0 ± 0.1 °C.

  • Equilibration: Agitate the suspension at 400 RPM for exactly 72 hours. Causality: A 72-hour window ensures true thermodynamic equilibrium is reached, bypassing any transient metastable supersaturation states.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Use a temperature-controlled rotor (25.0 °C) to prevent temperature-induced precipitation during separation.

  • Quantification: Dilute an aliquot of the clear supernatant in an appropriate mobile phase and quantify the solute concentration via RP-HPLC against a validated calibration curve.

  • Solid-Phase Validation (Critical): Recover the residual solid pellet, dry it under a mild vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern matches the starting API, the measured solubility is accurate for the pure polymorph. If new diffraction peaks appear, a solvate has formed, and the data must be explicitly recorded as the solubility of the solvate.

G Step1 1. Excess Solute Addition Step2 2. Isothermal Equilibration (72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC Quantification Step3->Step4 Step5 5. Solid-Phase Validation (XRPD) Step3->Step5 Analyze Pellet

Figure 2: Self-validating isothermal shake-flask workflow for solubility determination.

Applied Workflow: Anti-Solvent Crystallization

Leveraging the steep solubility gradient between polar aprotic solvents and water, anti-solvent crystallization is the optimal method for purifying (3-Bromo-4-morpholinophenyl)methanol.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude compound in a minimal volume of DMSO at 40 °C to create a highly concentrated primary solution.

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE filter to remove insoluble mechanical impurities and potential nucleation seeds.

  • Controlled Anti-Solvent Addition: Slowly dose purified water (the anti-solvent) into the DMSO solution at a controlled rate (e.g., 0.1 mL/min) under high-shear mixing. Causality: Rapid addition causes massive local supersaturation spikes, leading to "oiling-out" (liquid-liquid phase separation) and trapping impurities. Controlled addition forces the system to stay within the metastable zone, promoting the nucleation of highly pure crystals.

  • Aging and Harvesting: Age the resulting suspension for 4 hours to allow Ostwald ripening (where smaller, less stable crystals dissolve and redeposit onto larger crystals). Filter the slurry and wash the cake with cold water to displace residual DMSO.

G Dissolve Dissolve in DMSO (Primary Solvent) Filter Polish Filtration (0.22 µm) Dissolve->Filter Antisolvent Controlled Addition of Water (Anti-solvent) Filter->Antisolvent Nucleation Supersaturation & Nucleation Antisolvent->Nucleation Harvest Filtration & Drying High Purity API Nucleation->Harvest

Figure 3: Anti-solvent crystallization pathway leveraging polar aprotic solvent profiles.

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity of (3-Bromo-4-morpholinophenyl)methanol

In-Depth Technical Guide: Material Safety, Toxicity, and Experimental Handling of (3-Bromo-4-morpholinophenyl)methanol Executive Summary (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a specialized halogenat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Material Safety, Toxicity, and Experimental Handling of (3-Bromo-4-morpholinophenyl)methanol

Executive Summary

(3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a specialized halogenated morpholine derivative frequently utilized as an intermediate in medicinal chemistry and drug development[1]. The presence of both a morpholine ring and a brominated aromatic system imparts unique physicochemical properties, making it a highly valuable building block for synthesizing kinase inhibitors and CNS-active agents. However, these same structural motifs introduce specific toxicological hazards, including acute systemic toxicity and target organ effects[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, expert-level framework for understanding its chemical properties, metabolic toxicity, and the self-validating protocols required for safe laboratory handling.

Chemical Identity & Structural Properties

The molecular architecture of (3-Bromo-4-morpholinophenyl)methanol dictates its behavior in both synthetic and biological systems. Causality of Properties: The morpholine moiety enhances aqueous solubility and allows for favorable hydrogen bonding with biological targets. Conversely, the bromine atom at the meta-position increases the molecule's overall lipophilicity and serves as a highly reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

PropertyValue
Chemical Name (3-Bromo-4-morpholinophenyl)methanol
CAS Number 1694850-31-1
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
SMILES OCc1ccc(N2CCOCC2)c(Br)c1
InChIKey HYGWTYICQNHBJM-UHFFFAOYSA-N

Data sourced from the [1].

Toxicological Profile & Mechanism of Action

Understanding the causality behind the toxicity of (3-Bromo-4-morpholinophenyl)methanol is critical for risk mitigation. According to standardized Material Safety Data Sheets (MSDS) and Classification, Labelling and Packaging (CLP) notifications, the compound exhibits multi-route acute toxicity[2].

  • Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[2]. The lipophilic nature of the bromobenzene core facilitates rapid absorption across biological membranes, including the stratum corneum and alveolar epithelium.

  • STOT SE 3 (H336): Exposure can cause drowsiness or dizziness[2]. Mechanistic Causality: Morpholine derivatives readily cross the blood-brain barrier (BBB). Once in the central nervous system, they can interact with neurotransmitter receptors or cause non-specific CNS depression, leading to the observed narcotic effects.

  • Irritation (H315, H319): The electrophilic potential of the halogenated ring, combined with the basic nitrogen of the morpholine, leads to localized protein denaturation and lipid bilayer disruption, manifesting as Skin Irritation 2 and Eye Irritation 2A[2].

ToxicityPathway Compound (3-Bromo-4-morpholinophenyl)methanol Exposure Metabolism Hepatic CYP450 Metabolism (Phase I Oxidation) Compound->Metabolism Systemic Absorption Reactive Formation of Reactive Electrophilic Intermediates Metabolism->Reactive N-dealkylation / Aromatic Oxidation Oxidative ROS Generation & GSH Depletion Reactive->Oxidative Cellular Stress Damage Lipid Peroxidation & Protein Alkylation Oxidative->Damage Macromolecular Binding Toxicity Cellular Apoptosis & Tissue Toxicity (STOT SE 3) Damage->Toxicity Irreversible Damage

Proposed metabolic toxicity pathway for (3-Bromo-4-morpholinophenyl)methanol.

Material Safety Data Sheet (MSDS) Core Components

To ensure authoritative grounding, the following hazard classifications are synthesized directly from notified regulatory data[2].

Hazard Class & CategoryHazard Statement CodeDescription
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irrit. 2 H315Causes skin irritation.
Eye Irrit. 2A H319Causes serious eye irritation.
STOT SE 3 H336May cause drowsiness or dizziness.

GHS Pictogram: GHS07 (Exclamation Mark)[2]. Signal Word: Warning[2].

Experimental Workflows & Safety Protocols

In advanced drug development, protocols must be self-validating —meaning they contain internal analytical checkpoints to verify success, purity, and safety before proceeding to the next experimental phase.

Protocol 1: Self-Validating Reagent Preparation

  • Step 1: Environmental Control & PPE. Handle the compound exclusively in a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: This directly mitigates the H332 (inhalation) and H336 (drowsiness) risks[2]. Wear nitrile gloves (double-gloving recommended) to prevent H312 dermal absorption[2].

  • Step 2: Solubilization. Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: The brominated aromatic ring restricts complete aqueous dissolution; DMSO acts as an optimal aprotic solvent to ensure a homogenous solution without precipitating the compound.

  • Step 3: Quality Control (Self-Validation). Before biological application, analyze a 1 µL aliquot of the stock via HPLC-UV (254 nm). Validation: This step confirms the exact molarity and ensures no thermal or oxidative degradation occurred during storage, validating the integrity of the stock for downstream assays.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

  • Step 1: Media Dilution. Serially dilute the 10 mM stock into complete culture media (e.g., DMEM + 10% FBS) to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Step 2: Internal Controls (Self-Validation). Plate cells with three critical controls:

    • Vehicle Control (0.5% DMSO): Proves that any observed cell death is driven by the compound, not solvent toxicity.

    • Positive Control (1 µM Doxorubicin): Validates that the chosen cell line is currently responsive to cytotoxic insults.

    • Blank Control (Media only): Establishes the background absorbance for the spectrophotometer.

  • Step 3: Exposure & Readout. Incubate the treated cells for 48 hours at 37°C, 5% CO₂. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Causality: A 48-hour window provides sufficient time for the cellular metabolic machinery (e.g., CYP450 enzymes) to process the compound into potentially reactive intermediates, capturing true metabolic toxicity rather than just acute chemical shock.

Workflow PPE 1. Level 2 PPE & Fume Hood Prep Solubilization 2. DMSO Solubilization (10 mM Stock) PPE->Solubilization Dilution 3. Serial Dilution (Assay Media) Solubilization->Dilution Exposure 4. Cell Line Exposure (24-72h Incubation) Dilution->Exposure Assay 5. Viability Assay (MTT / CTG) Exposure->Assay Analysis 6. IC50 Calculation & Data Modeling Assay->Analysis

Self-validating workflow for compound preparation and in vitro screening.

Regulatory & Compliance Considerations

When utilizing (3-Bromo-4-morpholinophenyl)methanol for research use only (RUO)[3], laboratories must adhere to local environmental regulations regarding halogenated waste. Due to the presence of the bromine atom, all liquid and solid waste generated from these protocols must be segregated into designated halogenated organic waste containers to prevent the formation of highly toxic dioxins during standard incineration processes.

References

  • Title: [3-bromo-4-(morpholin-4-yl)phenyl]methanol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: [3-bromo-4-(morpholin-4-yl)phenyl]methanol | 1694850-31-1 Source: Molport URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of (3-Bromo-4-morpholinophenyl)methanol: A Mechanistic Guide

Executive Summary In the landscape of modern drug discovery, the integration of specific pharmacophores—such as the morpholine ring for kinase inhibition and halogenated phenyl rings for lipophilic interactions—is highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the integration of specific pharmacophores—such as the morpholine ring for kinase inhibition and halogenated phenyl rings for lipophilic interactions—is highly prevalent. (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) represents a prototypical building block containing these critical moieties. Understanding its exact mass spectrometry (MS) fragmentation behavior is essential for researchers conducting pharmacokinetic profiling, metabolite identification, and structural elucidation.

This whitepaper provides an in-depth, mechanistic analysis of the collision-induced dissociation (CID) pathways of (3-Bromo-4-morpholinophenyl)methanol in positive Electrospray Ionization (ESI+), grounded in established spectrometric principles.

Molecular Architecture & Ionization Profiling

The structural framework of (3-Bromo-4-morpholinophenyl)methanol ( C11​H14​BrNO2​ ) consists of three distinct functional zones, each dictating a specific fragmentation trajectory:

  • The Benzylic Alcohol Group: Highly susceptible to dehydration.

  • The Morpholine Ring: A basic nitrogen center that acts as the primary site for protonation, prone to ring-opening events.

  • The Bromine Substituent: An isotopic anchor that provides a definitive mass signature.

In ESI+ mode, the basic morpholine nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]+ . Due to the natural isotopic abundance of Bromine ( 79Br : 50.69%, 81Br : 49.31%), the precursor manifests as a diagnostic 1:1 doublet at m/z 272.028 and m/z 274.026 .

ESI-MS/MS Fragmentation Mechanics: The Causality of Bond Cleavage

To accurately interpret the MS/MS spectra, we must understand the thermodynamic and electronic drivers behind each bond cleavage.

Pathway A: Benzylic Dehydration and Cation Formation

The most energetically favorable fragmentation at low collision energies (CE 15-20 eV) is the loss of water. Proton migration to the aliphatic hydroxyl group generates a −OH2+​ leaving group. Heterolytic cleavage of the C-O bond expels neutral H2​O (18.01 Da), leaving behind a benzylic carbocation at m/z 254 / 256 . Causality: This pathway is highly dominant because the resulting positive charge is delocalized and stabilized by the adjacent aromatic π -system, a hallmark fragmentation rule for benzylic alcohols .

Pathway B: Morpholine Ring Opening

At moderate collision energies (CE 25-35 eV), the energy deposited into the molecule overcomes the activation barrier for morpholine ring dissociation. The morpholine moiety typically undergoes an inductive cleavage or a retro-Diels-Alder-like rearrangement. This results in the expulsion of an ethylene oxide equivalent ( C2​H4​O , 44.02 Da), producing a fragment at m/z 228 / 230 . Causality: The loss of 44 Da is the universal diagnostic indicator for morpholine-containing structures, driven by the stability of the resulting aziridine-like radical cation or linear amine attached to the aromatic core .

Pathway C: Halogen Extrusion

The C−Br bond is relatively strong due to its sp2 aromatic character. Consequently, the loss of the bromine atom requires high collision energies (CE >40 eV). When sufficient energy is applied, the molecule undergoes dehalogenation, losing the bromine radical (79 or 81 Da). Causality: The most critical interpretive feature here is the collapse of the isotopic doublet . Once Bromine is lost (e.g., from the m/z 254/256 ion to yield m/z 175 ), the resulting product ion appears as a singlet, confirming the absence of the halogen.

FragmentationPathway M Precursor Ion [M+H]+ m/z 272 / 274 (1:1 Doublet) F1 Benzylic Cation [M+H - H2O]+ m/z 254 / 256 M->F1 -H2O (18 Da) Low CE (15 eV) F2 Morpholine Ring Cleavage [M+H - C2H4O]+ m/z 228 / 230 M->F2 -C2H4O (44 Da) Medium CE (25 eV) F4 Amine Loss [M+H - C4H8NO]+ m/z 186 / 188 M->F4 -C4H8NO (86 Da) High CE (40 eV) F3 Dehalogenated Core [M+H - H2O - Br]+ m/z 175 (Singlet) F1->F3 -Br (79/81 Da) High CE (45 eV)

Figure 1. Primary ESI-MS/MS fragmentation pathways of (3-Bromo-4-morpholinophenyl)methanol.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and eliminate false positives in complex biological matrices, the following self-validating Data-Dependent Acquisition (DDA) protocol must be employed.

Step 1: Sample Preparation

  • Dissolve the analyte in HPLC-grade Methanol to a concentration of 1 μg/mL .

  • Add Formic Acid (FA) to a final concentration of 0.1% (v/v). Rationale: FA acts as a proton donor, ensuring maximum ionization efficiency of the morpholine nitrogen.

Step 2: Chromatographic Separation

  • Utilize a sub-2 μm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Self-Validating MS Acquisition

  • Set the MS to ESI+ mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Logic Gate (Self-Validation): Program the mass spectrometer to scan for precursor masses. The system must only trigger MS/MS fragmentation if it detects two co-eluting peaks at m/z 272.028 and 274.026 with a mass difference of exactly 1.998 Da and an intensity ratio between 0.9 and 1.1.

  • Apply a stepped Collision Energy (CE) ramp of 15, 30, and 45 eV to simultaneously capture fragile benzylic dehydrations and robust halogen cleavages.

ExperimentalWorkflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization 3.5 kV, 350°C S2->S3 S4 Isotope Logic Gate Δ 1.998 Da Check S3->S4 S5 CID MS/MS Stepped CE 15-45 eV S4->S5

Figure 2. Self-validating LC-ESI-MS/MS protocol for structural characterization.

Quantitative Data Summary

The following table summarizes the theoretical exact masses for the precursor and primary product ions, serving as a reference for high-resolution mass spectrometry (HRMS) calibration.

Ion Classificationm/z ( 79Br )m/z ( 81Br )Neutral LossStructural Assignment
Precursor 272.028274.026NoneProtonated molecule [M+H]+
Product 254.018256.01618.01 Da ( H2​O )Benzylic carbocation
Product 228.002230.00044.02 Da ( C2​H4​O )Morpholine ring opening
Product 186.961188.95985.06 Da ( C4​H7​NO )Complete loss of morpholine ring
Product 175.099N/A (Singlet)97.01 Da ( H2​O+Br )Dehalogenated benzylic cation

Note: Mass accuracies should be validated within a ≤5 ppm error margin on Q-TOF or Orbitrap instrumentation.

References

  • Ch13 - Mass Spectroscopy University of Calgary, Department of Chemistry.[Link]

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol PubMed, National Institutes of Health (NIH).[Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity IRIS Unibas, Institutional Research Information System.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for (3-Bromo-4-morpholinophenyl)methanol

Executive Summary (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly versatile bifunctional building block frequently utilized in modern drug discovery. The morpholine ring acts as a privileged pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly versatile bifunctional building block frequently utilized in modern drug discovery. The morpholine ring acts as a privileged pharmacophore that improves aqueous solubility and modulates target binding (commonly seen in kinase inhibitors), while the hydroxymethyl group serves as a critical handle for late-stage derivatization.

However, executing a Suzuki-Miyaura cross-coupling on this specific substrate presents significant synthetic challenges. The ortho-relationship between the bulky morpholine ring and the aryl bromide creates extreme steric hindrance, and the unprotected primary alcohol introduces chemoselectivity concerns. This application note provides a field-proven, highly optimized protocol to achieve quantitative yields using rational catalyst and condition selection.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Steric and Electronic Deactivation

The morpholine group exerts a strong resonance-donating (+M) effect, rendering the aryl ring highly electron-rich. In the catalytic cycle, electron-rich aryl bromides undergo the initial oxidative addition step significantly slower than their electron-deficient counterparts. Furthermore, the steric bulk of the ortho-morpholino group severely impedes both the transmetalation and reductive elimination steps.

To overcome this, traditional catalysts like Pd(PPh3)4 are insufficient. Instead, the use of a Buchwald-type dialkylbiarylphosphine ligand, specifically XPhos , is required. As detailed in [1], the electron-rich dicyclohexylphosphine moiety of XPhos accelerates the difficult oxidative addition. Concurrently, its bulky 2',4',6'-triisopropylbiphenyl backbone forces the palladium center into a conformation that drastically accelerates reductive elimination, effectively bypassing the steric barrier [3].

Chemoselectivity: Tolerating the Unprotected Hydroxymethyl Group

While the [2] is generally tolerant of protic functional groups, the choice of base is critical when an unprotected primary alcohol (-CH₂OH) is present. Strong bases (e.g., NaOtBu or KOH) can deprotonate the alcohol. The resulting alkoxide can coordinate to the palladium center, leading to catalyst poisoning or competitive β-hydride elimination. Therefore, a mild, insoluble inorganic base like K₃PO₄ suspended in a biphasic solvent system (1,4-Dioxane/H₂O) is strictly required to facilitate transmetalation without inducing alkoxide-driven side reactions.

Catalytic Cycle & Workflow Visualization

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + (3-Bromo-4-morpholinophenyl)methanol PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (K3PO4 mediated) PdII->TransMet + Ar'B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Accelerated by XPhos) PdII_Ar->RedElim Product Biaryl Product + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle tailored for sterically hindered ortho-morpholino substrates.

Workflow Step1 1. Reagent Setup Ar-Br, Ar'-B(OH)2, XPhos Pd G3, K3PO4 Step2 2. Degassing Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Reaction 1,4-Dioxane/H2O (4:1) 80°C, 2-4 hours Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization studies, validating the necessity of the XPhos Pd G3 catalyst system [4].

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9035%Poor conversion; ligand insufficiently bulky to force reductive elimination.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O8062%Moderate yield; significant protodeboronation of the boronic acid partner.
XPhos Pd G3 (2 mol%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 80 >95% Complete conversion; excellent functional group tolerance.
XPhos Pd G3 (2 mol%)NaOtBu (3.0)1,4-Dioxane8040%Catalyst poisoning observed due to deprotonation of the -CH₂OH group.

Experimental Protocol

Self-Validating Methodology for 1.0 mmol Scale

Materials Required:

  • (3-Bromo-4-morpholinophenyl)methanol (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:

  • Reagent Setup: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-morpholinophenyl)methanol, the boronic acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst degradation and homocoupling side-reactions.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. The biphasic nature (4:1 ratio) ensures the organic substrates remain in solution while the K₃PO₄ base is activated at the aqueous interface.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2–4 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS until the aryl bromide is completely consumed.

  • Workup (Field-Proven Insight): Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with Brine (15 mL). Crucial Warning:Do not use acidic aqueous washes (e.g., 1N HCl) to break emulsions. The basic morpholine moiety will protonate and partition entirely into the aqueous phase, resulting in near-total product loss.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to afford the pure biaryl product.

References

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Chemical Communications (The Royal Society of Chemistry), 2014, 50, 3373-3375 URL: [Link]

Application

Application Note: (3-Bromo-4-morpholinophenyl)methanol as a Versatile API Building Block in Drug Discovery

Executive Summary & Chemical Profile (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly functionalized, multi-vector building block increasingly utilized in the synthesis of complex Active Pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly functionalized, multi-vector building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Structurally, it integrates three orthogonal synthetic handles: an electron-rich morpholine ring, an aryl bromide, and a primary hydroxymethyl group. This unique triad allows medicinal chemists to execute divergent synthetic strategies, from transition-metal-catalyzed cross-couplings to late-stage functionalization (LSF), making it an invaluable intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Strategic Utility in Drug Discovery (The "Why")

As a Senior Application Scientist, it is critical to understand not just how to react a molecule, but why it is selected for a drug discovery pipeline. The utility of this specific building block is grounded in the distinct causality of its three functional domains:

  • The Morpholine Pharmacophore (Kinase Targeting & BBB Penetration): Morpholine is a "privileged scaffold" in central nervous system (CNS) drug discovery and oncology[2]. The morpholine oxygen acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases such as PI3K and mTOR[3]. Furthermore, its balanced lipophilic-hydrophilic profile and reduced pKa significantly enhance blood-brain barrier (BBB) permeability[4].

  • The Aryl Bromide Handle (Orthogonal Cross-Coupling): The bromine atom at the C3 position serves as an ideal electrophile for palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations. Its position relative to the morpholine ring allows for the construction of extended biaryl systems that can project into deep hydrophobic pockets of target proteins.

  • The Hydroxymethyl Handle (Late-Stage Functionalization): The primary alcohol at the C1 position provides a vector for 5[5]. It can be oxidized to an aldehyde/carboxylic acid, etherified to modulate solubility, or converted into a leaving group to attach PROTAC linkers without interfering with the established biaryl core.

Workflow cluster_0 Aryl Bromide Functionalization cluster_1 Hydroxymethyl Functionalization API (3-Bromo-4-morpholinophenyl)methanol CAS: 1694850-31-1 Suzuki Suzuki-Miyaura Biaryl Formation API->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig C-N Coupling API->Buchwald Pd Catalyst Ether Etherification (Linker Attachment) API->Ether Base / Electrophile Oxidation Oxidation (Aldehyde/Carboxylic Acid) API->Oxidation Oxidant

Divergent synthetic pathways of (3-Bromo-4-morpholinophenyl)methanol in API synthesis.

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the typical reaction profiles, optimal catalysts, and expected yields when utilizing this building block across different synthetic vectors.

Functionalization VectorReaction TypeOptimal Reagents / CatalystsTarget Product ProfileAverage Yield
Aryl Bromide (C3) Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂Biaryl kinase inhibitors75–90%
Aryl Bromide (C3) Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃, AmineDiaryl amines60–85%
Hydroxymethyl (C1) Mesylation / Sₙ2MsCl, Et₃N, then NucleophileLinker-conjugated APIs70–95%
Hydroxymethyl (C1) Mild OxidationMnO₂ or Dess-Martin PeriodinaneAldehyde intermediates>90%

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. By understanding the mechanistic causality behind the reagent choices, researchers can easily troubleshoot and scale these workflows.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construction of a biaryl framework while preserving the primary alcohol. Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step, thereby minimizing competitive protodeboronation of the boronic acid. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure simultaneous solvation of the organic substrate and the inorganic base, which is crucial for the formation of the reactive palladium-hydroxo species during transmetalation[6].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->Pd0 - Biaryl Product (Reductive Elimination)

Mechanistic cycle of the Suzuki-Miyaura cross-coupling utilizing the aryl bromide handle.

Protocol 2: Late-Stage Functionalization via Hydroxymethyl Activation

Objective: Attachment of solubilizing groups or PROTAC linkers via nucleophilic substitution. Causality & Reagent Selection: Direct conversion of the primary alcohol to a halide using harsh reagents (e.g., SOCl₂, PBr₃) can lead to unwanted side reactions with the electron-rich morpholine ring. Instead, a mild two-step sequence is preferred: activation via mesylation using Methanesulfonyl chloride (MsCl) at 0 °C, followed by in situ displacement with a secondary amine. This self-validating protocol ensures high fidelity of the morpholine moiety while achieving quantitative conversion.

Step-by-Step Methodology:

  • Mesylation: Dissolve (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under Argon. Cool the solution to 0 °C using an ice bath.

  • Activation: Add Triethylamine (Et₃N, 2.0 equiv) dropwise, followed by the slow addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0 °C for 30 minutes. Self-Validation Check: TLC should indicate complete consumption of the starting material (Rf ~0.3 in 1:1 Hex/EtOAc) to a higher running mesylate spot.

  • Nucleophilic Displacement: Without isolating the mesylate, add the desired secondary amine nucleophile (e.g., N-methylpiperazine, 3.0 equiv) directly to the reaction mixture.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC if necessary.

Analytical Validation (E-E-A-T)

To ensure trustworthiness in your synthesis, rigorous analytical validation is required. When analyzing derivatives of (3-Bromo-4-morpholinophenyl)methanol:

  • ¹H NMR Signatures: The morpholine ring typically presents as two distinct multiplets around δ 3.80-3.85 ppm (4H, -CH₂-O-CH₂-) and δ 3.00-3.10 ppm (4H, -CH₂-N-CH₂-). The benzylic protons of the hydroxymethyl group appear as a singlet or doublet (if coupled to the OH) near δ 4.60 ppm.

  • Mass Spectrometry (LC-MS): The presence of the bromine atom in the starting material or non-coupled intermediates will display a characteristic 1:1 isotopic isotopic pattern (M / M+2) due to ⁷⁹Br and ⁸¹Br isotopes.

References

  • EvitaChem Product Catalog - (3-Bromo-4-morpholinophenyl)methanol (CAS No.: 1694850-31-1). EvitaChem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Chemical Neuroscience. ACS Publications.
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed Central. NIH.
  • An overview of late-stage functionalization in today's drug discovery - ANU Open Research. Australian National University.
  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media - PubMed Central. NIH.

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (3-Bromo-4-morpholinophenyl)methanol

Executive Summary (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. It features an ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. It features an aryl bromide primed for cross-coupling, a para-morpholino directing/solubilizing group, and a free benzylic primary alcohol.

The primary challenge in functionalizing this scaffold via Buchwald-Hartwig amination is achieving strict chemoselectivity: promoting C–N bond formation with an exogenous amine while suppressing competitive C–O bond formation (etherification) or base-mediated oxidation of the unprotected primary alcohol. This guide provides a field-proven, self-validating protocol to achieve >99% N-arylation selectivity.

Mechanistic Insights & Causality (E-E-A-T)

The "Free Alcohol" Problem

In standard palladium-catalyzed cross-coupling, the presence of a free primary alcohol on the electrophile introduces competing nucleophilic sites. Strong bases traditionally used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), possess sufficient basicity to deprotonate the benzylic alcohol (pKa ~15-16). This generates an alkoxide that can coordinate to the Pd(II) intermediate, leading to undesired intra- or intermolecular O-arylation, or β-hydride elimination resulting in aldehyde byproducts .

Establishing a Self-Validating Chemoselective System

To ensure the protocol acts as a self-validating system—where the desired pathway inherently outcompetes side reactions—two parameters must be tightly controlled:

  • Base Selection (Thermodynamic Control): The use of mild, inorganic bases such as Potassium Phosphate (K 3​ PO 4​ ) or Cesium Carbonate (Cs 2​ CO 3​ ) is mandatory. These bases are strong enough to deprotonate the Pd-coordinated amine (facilitating the formation of the Pd-amido complex) but remain too weak to deprotonate the primary alcohol, effectively shutting down the O-arylation pathway .

  • Ligand Architecture (Kinetic Control): The deployment of bulky, electron-rich dialkylbiaryl monophosphines, specifically tBuBrettPhos or RuPhos , is critical. The extreme steric bulk of tBuBrettPhos accelerates the reductive elimination step of the catalytic cycle. Because C–N reductive elimination is kinetically favored over C–O reductive elimination when using these specific ligands, the amine outcompetes the neutral alcohol for the Pd(II) center, ensuring >99% N-arylation selectivity and preventing catalyst deactivation .

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the causality between ligand/base selection and reaction chemoselectivity.

EntryCatalyst PrecursorLigandBaseSolvent (Temp)Yield (%)Selectivity (N:O)
1Pd 2​ (dba) 3​ (2 mol%)BINAPNaOtBuToluene (90 °C)15%1:4 (O-arylation major)
2Pd(OAc) 2​ (2 mol%)XPhosCs 2​ CO 3​ 1,4-Dioxane (100 °C)65%10:1
3Pd 2​ (dba) 3​ (2 mol%)RuPhosK 3​ PO 4​ t-Amyl Alcohol (90 °C)88%>50:1
4 Pd 2​ (dba) 3​ (1 mol%) tBuBrettPhos K 3​ PO 4​ 1,4-Dioxane (90 °C) 94% >99:1 (Optimal)

Mechanistic Visualization

Chemoselectivity Pd0 Pd(0) + tBuBrettPhos Active Catalyst OxAdd Oxidative Addition (3-Bromo-4-morpholinophenyl)methanol Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord BaseChoice Base Selection Divergence AmineCoord->BaseChoice WeakBase Weak Base (K3PO4) Alcohol remains protonated BaseChoice->WeakBase Chemoselective Pathway StrongBase Strong Base (NaOtBu) Alcohol deprotonated to Alkoxide BaseChoice->StrongBase Non-selective Pathway RedElimN Rapid Reductive Elimination (C-N Bond Formation) WeakBase->RedElimN RedElimO Alkoxide Coordination & Reductive Elimination StrongBase->RedElimO RedElimN->Pd0 Regenerates Pd(0) ProdN Desired Product: N-Arylated Amino Alcohol RedElimN->ProdN ProdO Undesired Product: O-Arylated Ether / Oligomers RedElimO->ProdO

Catalytic cycle demonstrating base-dependent chemoselectivity in Buchwald-Hartwig aminations.

Experimental Protocol: Step-by-Step Methodology

Target Reaction: Cross-coupling of (3-Bromo-4-morpholinophenyl)methanol with a primary or secondary amine.

Reagents & Stoichiometry:

  • (3-Bromo-4-morpholinophenyl)methanol: 1.0 equiv (Limiting Reagent)

  • Amine nucleophile: 1.2 equiv

  • Pd 2​ (dba) 3​ : 1.0 mol% (yields 2.0 mol% active Pd)

  • tBuBrettPhos: 2.5 mol% (slight excess to prevent Pd-black formation)

  • Anhydrous K 3​ PO 4​ : 2.0 equiv

  • Anhydrous 1,4-Dioxane: 0.2 M relative to the aryl bromide

Step-by-Step Workflow:

  • Preparation of the Catalytic System: In an argon-filled glovebox, charge a flame-dried Schlenk tube or a microwave vial with Pd 2​ (dba) 3​ (1.0 mol%) and tBuBrettPhos (2.5 mol%).

  • Substrate & Base Addition: Add (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv) and finely milled, anhydrous K 3​ PO 4​ (2.0 equiv) to the vessel.

    • Expert Insight: The milling of K 3​ PO 4​ is critical. Inorganic bases have negligible solubility in 1,4-dioxane; maximizing the surface area is essential for efficient heterogeneous deprotonation of the Pd-amine intermediate.

  • Solvent & Amine Introduction: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Add the amine (1.2 equiv) via a microsyringe. (Note: If the amine is a solid, add it during Step 2).

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive pressure of argon. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours under vigorous stirring (800 rpm).

  • Reaction Monitoring (Self-Validation): Monitor the consumption of the aryl bromide via TLC or LC-MS. Because the primary alcohol remains intact, the desired product will be highly polar. A lack of non-polar etherified byproducts on the TLC plate validates the chemoselectivity of the system. Use a polar eluent system (e.g., 5-10% MeOH in DCM) for accurate Rf resolution.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure N-arylated amino alcohol.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: Journal of the American Chemical Society / PubMed (NIH) URL:[Link]

Application

Application Notes and Protocols: Hydroxyl Protecting Group Strategies for (3-Bromo-4-morpholinophenyl)methanol

Introduction In the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors, the strategic use of protecting groups is a cornerstone of success.[1] The ability to selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors, the strategic use of protecting groups is a cornerstone of success.[1] The ability to selectively mask a reactive functional group, perform chemical transformations elsewhere in the molecule, and then remove the protecting group under mild conditions is paramount.[2][3] This guide provides a detailed examination of hydroxyl protecting group strategies for a key synthetic intermediate, (3-Bromo-4-morpholinophenyl)methanol. This molecule presents a unique set of challenges due to the presence of a benzylic alcohol, a halogenated aromatic ring, and a tertiary amine (morpholine) moiety. The selection of an appropriate protecting group and the corresponding protection/deprotection protocols must account for the reactivity and stability of all these functionalities.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of suitable protecting groups, detailed experimental protocols, and the underlying chemical principles that govern their selection and application.

Molecular Considerations for (3-Bromo-4-morpholinophenyl)methanol

The structure of (3-Bromo-4-morpholinophenyl)methanol necessitates a careful and strategic approach to chemical synthesis. The primary considerations for selecting a hydroxyl protecting group for this substrate are:

  • Stability: The protecting group must be robust enough to withstand the conditions of subsequent synthetic steps, which may include reactions sensitive to acidic or basic conditions, nucleophilic attack, or oxidation/reduction.

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting others.[1][4] The chosen protecting group should be removable under conditions that do not cleave other protecting groups or alter the existing functionalities of the molecule.[3]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and procedurally straightforward, minimizing the introduction of impurities and simplifying purification.[2]

  • Compatibility: The reagents and conditions used for protection and deprotection must be compatible with the bromo, morpholino, and aromatic functionalities of the substrate.

Selecting the Optimal Protecting Group: A Comparative Analysis

Several classes of protecting groups are available for alcohols. For (3-Bromo-4-morpholinophenyl)methanol, the most suitable options are silyl ethers and benzyl ethers, each offering distinct advantages and disadvantages.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and the variety of deprotection methods available.[5][6][7] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[5]

tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and reactivity.[8][9] It is stable to a wide range of non-acidic conditions but can be readily cleaved using fluoride-based reagents or under acidic conditions.[8][10]

Advantages:

  • High stability under basic and many nucleophilic conditions.

  • Easily introduced in high yield.

  • Multiple, mild deprotection methods are available.[11][12]

Disadvantages:

  • Susceptible to cleavage under strongly acidic conditions.

Triisopropylsilyl (TIPS) Ether

For reactions requiring greater stability, the triisopropylsilyl (TIPS) group provides enhanced steric hindrance around the silicon-oxygen bond, making it more robust than the TBS group.[5][9]

Advantages:

  • Increased stability towards acidic conditions compared to TBS.[5]

  • Allows for orthogonal deprotection strategies where a less stable silyl ether (like TBS) can be removed in the presence of a TIPS ether.[9]

Disadvantages:

  • More challenging to introduce and remove due to increased steric bulk.

The general order of stability for common silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[5]

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are another excellent choice for protecting alcohols, particularly when stability to a wide range of conditions, including acidic and basic environments, is required.[13][14][15] Their removal is typically achieved through hydrogenolysis, a method that is orthogonal to the cleavage of many other protecting groups.[13][16][17]

Benzyl (Bn) Ether

The standard benzyl ether is a robust protecting group, stable to most acidic and basic conditions, as well as many oxidizing and reducing agents.[14][18]

Advantages:

  • High stability across a broad pH range.

  • Orthogonal deprotection via hydrogenolysis.[13]

Disadvantages:

  • Hydrogenolysis conditions may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes).

p-Methoxybenzyl (PMB) Ether

The p-methoxybenzyl (PMB) ether offers an advantage over the standard benzyl ether in that it can be cleaved under oxidative conditions, in addition to hydrogenolysis.[19][20][21] This provides an additional layer of orthogonality.

Advantages:

  • Can be selectively deprotected in the presence of a benzyl ether using an oxidizing agent like DDQ or CAN.[19][22]

  • Generally more labile to acidic cleavage than a simple benzyl ether.[22]

Disadvantages:

  • The morpholine nitrogen in the substrate could potentially be susceptible to oxidation under certain deprotection conditions.

Summary of Protecting Group Characteristics
Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
TBS Ether TBSCl, Imidazole, DMFTBAF, THF; or AcOH, THF/H₂OStable to base, mild acid, many nucleophiles, and redox reagents. Labile to strong acid and fluoride.Versatile, well-established, multiple mild deprotection options.[8][10]
TIPS Ether TIPSCl, Imidazole, DMFTBAF, THF (slower than TBS); or stronger acidic conditionsMore stable to acid than TBS.[5]Higher stability allows for orthogonal deprotection schemes.[9]
Benzyl (Bn) Ether BnBr, NaH, THFH₂, Pd/C; or strong acidVery stable to a wide range of acidic and basic conditions.[14][18]Highly robust, orthogonal deprotection.[13]
p-Methoxybenzyl (PMB) Ether PMBCl, NaH, THFDDQ or CAN, CH₂Cl₂/H₂O; or H₂, Pd/C; or strong acidStable to base, labile to oxidative and strongly acidic conditions.[19][22]Orthogonal cleavage via oxidation.[19]

Experimental Protocols

Workflow for Protecting Group Strategy

The following diagram illustrates the general workflow for implementing a hydroxyl protecting group strategy for (3-Bromo-4-morpholinophenyl)methanol.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Start (3-Bromo-4-morpholinophenyl)methanol Protect Protect Hydroxyl Group (e.g., TBS-Cl, Imidazole, DMF) Start->Protect Protected_Intermediate Protected Intermediate Protect->Protected_Intermediate Transform Perform Subsequent Synthetic Steps Protected_Intermediate->Transform Deprotect Deprotect Hydroxyl Group (e.g., TBAF, THF) Transform->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for hydroxyl protection and deprotection.

Protocol 1: Protection of (3-Bromo-4-morpholinophenyl)methanol as a TBS Ether

This protocol describes the formation of the tert-butyldimethylsilyl (TBS) ether.

Materials:

  • (3-Bromo-4-morpholinophenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3-Bromo-4-morpholinophenyl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.

Protocol 2: Deprotection of the TBS Ether

This protocol outlines the cleavage of the TBS ether using tetrabutylammonium fluoride (TBAF).[10]

Materials:

  • TBS-protected (3-Bromo-4-morpholinophenyl)methanol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF (1.0 M solution in THF, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The deprotection is usually complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Protection of (3-Bromo-4-morpholinophenyl)methanol as a Benzyl Ether

This protocol details the formation of the benzyl (Bn) ether.[14]

Materials:

  • (3-Bromo-4-morpholinophenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of (3-Bromo-4-morpholinophenyl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-12 hours).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the benzylated product.

Protocol 4: Deprotection of the Benzyl Ether by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl group using palladium on carbon with a hydrogen donor.[13][23]

Materials:

  • Benzyl-protected (3-Bromo-4-morpholinophenyl)methanol

  • Palladium on carbon (10% w/w)

  • Ammonium formate or formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a solution of the benzyl ether (1.0 eq) in methanol, add ammonium formate (5.0 eq) or formic acid (2.0 eq).

  • Carefully add 10% palladium on carbon (10-20 mol %).

  • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by flash column chromatography if necessary.

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to employ multiple protecting groups that can be removed independently of one another.[1][4] This is known as an orthogonal protection strategy. For a molecule like (3-Bromo-4-morpholinophenyl)methanol, one could envision a scenario where the hydroxyl group is protected as a TBS ether, and another functional group introduced later in the synthesis is protected with a group that is stable to fluoride ions but labile to other conditions (e.g., an Fmoc group on an amine, which is base-labile).

Decision Tree for Protecting Group Selection

G Start Need to protect the hydroxyl group? PG_Needed Select a Protecting Group Start->PG_Needed Yes Subsequent_Steps What are the conditions of subsequent reaction steps? PG_Needed->Subsequent_Steps Acidic_Steps Are subsequent steps acidic? Subsequent_Steps->Acidic_Steps Reductive_Steps Are there reducible groups or reductive steps? Subsequent_Steps->Reductive_Steps Oxidative_Steps Are there oxidative steps? Subsequent_Steps->Oxidative_Steps TBS_TIPS Use TBS or TIPS Ether Acidic_Steps->TBS_TIPS No Bn_PMB Use Bn or PMB Ether Acidic_Steps->Bn_PMB Yes Reductive_Steps->TBS_TIPS Yes Reductive_Steps->Bn_PMB No Oxidative_Steps->TBS_TIPS No PMB_Oxidative Consider PMB for oxidative deprotection Oxidative_Steps->PMB_Oxidative Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The successful synthesis of derivatives of (3-Bromo-4-morpholinophenyl)methanol relies heavily on the judicious selection and application of hydroxyl protecting groups. Both silyl ethers (TBS, TIPS) and benzyl ethers (Bn, PMB) offer viable and robust strategies. The choice between these options should be guided by the specific conditions of the subsequent synthetic steps and the need for orthogonal deprotection. The detailed protocols provided herein serve as a practical guide for researchers to implement these strategies effectively in their synthetic endeavors.

References

  • Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.com.
  • Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Wikipedia. (2023). Protecting group. En.wikipedia.org.
  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Total-synthesis.com.
  • Bieg, T., & Szeja, W. (1985).
  • University of Bristol. (n.d.).
  • Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic-chemistry.org.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chem.libretexts.org.
  • University of California, Irvine. (n.d.). Protective Groups: Orthogonal Sets of Protecting Groups. Chem.uci.edu.
  • Dudley, G. B., et al. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Wipf, P., & Kim, Y. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(9), 2346-2349.
  • Jung, M. E., & Nichols, C. J. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(43), 5655-5657.
  • Organic Chemistry Portal. (2007). Organic Functional Group Protection. Organic-chemistry.org.
  • Fiveable. (2025). Base-Labile Protecting Groups. Fiveable.me.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigmaaldrich.com.
  • Patel, H., et al. (2017). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 1(1), 1-4.
  • Gelest. (n.d.). Silyl Groups. Gelest.com.
  • Pfrengle, F., & Seeberger, P. H. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Socratic. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
  • Jack Westin. (n.d.). Protecting Groups. Jackwestin.com.
  • The Organic Synthesis Archive. (n.d.). TBS Protection - Common Conditions. Synarchive.com.
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444.
  • University of Michigan. (n.d.). Alcohol Protecting Groups. J.chem.uic.edu.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Masterorganicchemistry.com.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest.com.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org.
  • Plante, O. J., et al. (2000). Halobenzyl Ethers as Protecting Groups for Organic Synthesis. Journal of the American Chemical Society, 122(29), 7148-7155.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. Thalesnano.com.
  • Chemistry LibreTexts. (2021). 16: Silylethers. Chem.libretexts.org.
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection. Highfine.com.
  • Wikipedia. (2023). Benzyl group. En.wikipedia.org.
  • University of California, San Diego. (n.d.). PROTECTING GROUPS. Chem.ucsd.edu.
  • ChemicalBook. (n.d.). (3-BroMo-4-Methylphenyl)Methanol synthesis. Chemicalbook.com.
  • NextSDS. (n.d.). [3-bromo-4-(morpholin-4-yl)
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

Sources

Method

Application Note: In Vitro Assay Preparation and Target Engagement Profiling Using (3-Bromo-4-morpholinophenyl)methanol Derivatives

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Focus: Chemical probe validation, live-cell target engagement, and functional signaling assays. Biological Context & Design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Focus: Chemical probe validation, live-cell target engagement, and functional signaling assays.

Biological Context & Design Rationale

(3-Bromo-4-morpholinophenyl)methanol (CAS 1694850-31-1)[1][2] serves as a highly privileged chemical building block in modern drug discovery. Its unique structural properties make it an ideal starting material for synthesizing highly selective kinase inhibitors, most notably chemical probes targeting the Casein Kinase 1γ (CK1γ) subfamily[3].

The CK1γ subfamily (comprising isoforms CK1γ1, CK1γ2, and CK1γ3) plays a critical role in phosphorylating the LRP6 receptor within the WNT signaling pathway, and it is also heavily implicated in regulating RIPK3-mediated necroptosis[3]. Historically, characterizing CK1γ inhibitors has been challenging because standard biochemical kinase assays fail to replicate the physiological environment. To bridge this gap, derivatives of (3-Bromo-4-morpholinophenyl)methanol—such as the highly selective probe [4]—must be evaluated using live-cell target engagement assays.

The Causality of Assay Selection: We mandate the use of live-cell NanoBRET™ and NanoLuc Thermal Shift Assays (NaLTSA) over traditional cell-free radiometric assays[5][6]. Biochemical assays cannot account for the restricted cellular permeability of the derivative, nor do they replicate the high intracellular ATP concentrations (typically 1–5 mM) that competitively displace ATP-competitive kinase inhibitors. Live-cell assays ensure that the measured IC50 reflects true physiological target engagement[7].

Chemical Preparation & Self-Validating Principles

To prepare the active in vitro testing compound, the (3-Bromo-4-morpholinophenyl)methanol precursor is typically oxidized and converted into an aniline intermediate (e.g., 3-bromo-4-morpholinoaniline)[8]. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) with 2-chloro-1H-benzo[d]imidazole-5-carbonitrile under microwave irradiation (140 °C for 30 minutes) to yield the active CK1γ inhibitor scaffold[3][8].

The Self-Validating System: A protocol is only as reliable as its controls. To establish a self-validating experimental system, every assay must include a structurally matched negative control probe (e.g., SGC-CK1γ-1N)[3][5]. This control is synthesized to lack the critical hinge-binding hydrogen bond donor required for kinase interaction. If the negative control exhibits activity in downstream functional assays, the observed phenotype is immediately flagged as an off-target artifact or generalized cytotoxicity, ensuring the integrity of your data[9].

Step-by-Step Experimental Protocols

Protocol A: NanoBRET™ Live-Cell Target Engagement Assay

Purpose: To quantify the competitive displacement of a fluorescent tracer by the derivative in living cells.

  • Cell Culture & Transfection: Seed HEK293 cells in a 96-well plate at a density of 2 × 10^4^ cells/well. Transfect the cells with a plasmid encoding the CK1γ-NanoLuc fusion protein using a standard lipid-based reagent. Incubate for 24 hours at 37 °C[7][9].

  • Tracer Addition: Replace the culture media with Opti-MEM. Add the (or a custom piperazine-linked tracer) at its experimentally determined KD concentration[5][7].

  • Inhibitor Titration: Dispense the (3-Bromo-4-morpholinophenyl) derivative in an 11-point concentration gradient (e.g., 10 µM down to 0.1 nM). Treat parallel wells with the negative control probe[5].

  • Equilibration: Incubate the plate for 2 hours at 37 °C. Causality: This incubation time is critical to allow the inhibitor and the tracer to reach thermodynamic binding equilibrium across the intact cell membrane.

  • BRET Measurement: Add the NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader[7].

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot it against the compound concentration using a four-parameter logistic curve to determine the cellular ICngcontent-ng-c4104522315="" class="ng-star-inserted">50[10].

Protocol B: NanoLuc Thermal Shift Assay (NaLTSA)

Purpose: To provide orthogonal, tracer-independent validation of target engagement via thermal stabilization.

  • Preparation: Transfect HEK293 cells with the CK1γ-NanoLuc construct as described in Protocol A[5].

  • Compound Treatment: Treat the cells with a fixed concentration of the derivative (e.g., 1 µM), the negative control, or a DMSO vehicle for 1 hour at 37 °C[5][9].

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (37 °C to 75 °C) for 3 minutes using a thermal cycler[9].

  • Lysis & Readout: Lyse the cells and measure the remaining NanoLuc luminescence. Causality: Compounds that bind the kinase domain stabilize the protein folding, shifting the aggregation temperature (ΔTagg) higher compared to the DMSO control[5].

Protocol C: WNT/β-Catenin Reporter Assay

Purpose: To link biochemical target engagement to a functional phenotypic readout.

  • Reporter Transfection: Transfect HEK293 cells with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • Pathway Stimulation: Stimulate the cells with WNT3A conditioned media to induce LRP6 phosphorylation and activate the pathway[3].

  • Inhibition: Treat with the derivative dose-response gradient. Monitor luminescence after 24 hours. A valid assay will show dose-dependent WNT inhibition by the active derivative, but zero inhibition by the negative control[3].

Quantitative Data Summary

To facilitate easy comparison, the expected assay validation metrics for a high-quality (3-Bromo-4-morpholinophenyl) derivative (based on the SGC-CK1γ-1 profile) are summarized below[5][11]:

Compound TypeCK1γ1 IC50 (nM)CK1γ2 IC50 (nM)CK1γ3 IC50 (nM)NaLTSA ΔTagg (°C)WNT Pathway Inhibition
Active Derivative 150140160+4.5Yes (Dose-dependent)
Negative Control >10,000>10,000>10,000< 0.5No
DMSO Vehicle N/AN/AN/ABaselineNo

Pathway & Workflow Visualizations

WNT_Signaling WNT WNT Ligand Receptor Frizzled / LRP6 Receptor Complex WNT->Receptor BetaCat β-Catenin Stabilization Receptor->BetaCat Activates CK1g Casein Kinase 1γ (CK1γ) CK1g->Receptor Phosphorylates LRP6 Inhibitor (3-Bromo-4-morpholinophenyl) Derivative Inhibitor->CK1g Inhibits GeneExp Target Gene Transcription BetaCat->GeneExp

Fig 1. Mechanism of action: CK1γ inhibition by the derivative blocks LRP6 phosphorylation in WNT signaling.

NanoBRET_Workflow Step1 1. Transfection (CK1γ-NanoLuc) Step2 2. Tracer Addition (Fluorophore) Step1->Step2 Step3 3. Compound Addition (Test Derivative) Step2->Step3 Step4 4. Equilibrium (2h Incubation) Step3->Step4 Step5 5. BRET Readout (460nm / 618nm) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Fig 2. Step-by-step NanoBRET live-cell target engagement assay workflow for kinase inhibitors.

References

  • Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily Journal of Medicinal Chemistry, American Chemical Society (2026). URL:[Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET STAR Protocols, Cell Press (2021). URL:[Link]

  • SGC-CK1γ-1 Ligand Activity Data IUPHAR/BPS Guide to PHARMACOLOGY (2026). URL:[Link]

Sources

Application

Application Note: Advanced Lithium-Halogen Exchange Protocols for (3-Bromo-4-morpholinophenyl)methanol

Executive Summary (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroprotective agents, kinase inhibitors, and benzoxab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroprotective agents, kinase inhibitors, and benzoxaborole-based therapeutics. Performing a lithium-halogen exchange on this substrate presents a unique chemoselectivity challenge due to the presence of three distinct reactive sites: an electrophilic aryl bromide, an acidic primary alcohol, and a Lewis basic morpholine ring. This application note details the mechanistic causality, stoichiometric requirements, and step-by-step self-validating protocols for executing successful metal-halogen exchanges on this complex substrate.

Mechanistic Causality & Reagent Selection

The Acidic Hydroxyl Challenge

The free hydroxymethyl group (-CH₂OH) possesses a pKa of approximately 15–16. Alkyllithium reagents (e.g., n-BuLi, t-BuLi) are exceptionally strong bases and potent C-nucleophiles. When subjected to these reagents, the kinetically favored reaction is the rather than the metal-halogen exchange[1]. Consequently, the first equivalent of the organolithium reagent is entirely consumed to form a lithium alkoxide intermediate. Only the subsequent equivalent(s) will participate in the lithium-bromine exchange to generate the desired aryllithium species[2].

Stoichiometric Imperatives

The choice of organolithium dictates the exact molar equivalents required for a successful reaction:

  • n-Butyllithium (n-BuLi): Requires exactly 2.0 to 2.2 equivalents . The first equivalent forms the alkoxide; the second drives the Li-Br exchange[3].

  • tert-Butyllithium (t-BuLi): Requires 3.0 to 3.2 equivalents . The exchange reaction with t-BuLi inherently requires two equivalents just for the halogen exchange step to prevent the generated t-butyl bromide from reacting with the newly formed aryllithium, [2],[4]. The additional equivalent is consumed by the hydroxyl group.

The Morpholine Coordination Effect

The oxygen and nitrogen heteroatoms within the morpholine moiety act as internal coordinating ligands for the lithium cation. This Complex Induced Proximity Effect (CIPE) stabilizes the resulting dilithiated intermediate, preventing unwanted side reactions (such as benzyne formation or solvent deprotonation) provided the internal temperature is strictly maintained at or below -78 °C[5].

Quantitative Data: Reagent Stoichiometry & Selection

The following table summarizes the stoichiometric requirements for functionalizing (3-Bromo-4-morpholinophenyl)methanol based on its protection state:

ReagentSubstrate StateEquivalents RequiredMechanistic Role & Causality
n-BuLi Unprotected (-OH)2.1 - 2.2 eq1.0 eq for -OH deprotonation; 1.1 eq for Li-Br exchange.
t-BuLi Unprotected (-OH)3.1 - 3.3 eq1.0 eq for -OH deprotonation; 2.1 eq for Li-Br exchange (consumes t-BuBr).
n-BuLi Protected (e.g., TBS)1.05 - 1.1 eqHydroxyl is masked; direct Li-Br exchange occurs without alkoxide formation.
iPrMgCl·LiCl Unprotected (-OH)2.1 - 2.5 eqTurboGrignard alternative; 1.0 eq for -OH, remainder for Mg-Br exchange.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Direct Dilithiation Strategy (Unprotected)

This protocol avoids the atom-economy penalty of protection/deprotection steps, leveraging a direct dilithiation strategy validated in to synthesize boronic acids[6].

Step 1: Cryogenic Preparation

  • Dissolve (3-Bromo-4-morpholinophenyl)methanol (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under a strict argon atmosphere.

  • Causality: THF acts as a coordinating solvent, breaking down n-BuLi aggregates (from hexamers to tetramers/dimers), which significantly accelerates the exchange rate[4].

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

Step 2: Sequential Lithiation

  • Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise via a syringe pump over 15-20 minutes.

  • Causality: The slow addition prevents localized exothermic spikes. The internal temperature must remain below -70 °C to prevent the highly reactive dilithiated intermediate from abstracting protons from the THF solvent or undergoing side reactions, as noted in[5].

  • Stir at -78 °C for 30 minutes to ensure complete lithium-bromine exchange[7].

Step 3: Electrophilic Trapping

  • Add Triisopropyl borate or Trimethyl borate (1.5 - 3.0 eq) in a single rapid injection[6].

  • Causality: Rapid addition floods the system with the electrophile, kinetically outcompeting any potential degradation pathways of the aryllithium species.

  • Maintain at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours.

Step 4: Quenching and Isolation

  • Quench the reaction carefully at 0 °C with 1M HCl to pH ~5-6.

  • Causality: The acidic quench serves a dual purpose: it neutralizes any unreacted organolithium and hydrolyzes the intermediate boronate ester to the free boronic acid, a standard procedure for[8].

  • Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Protection-Lithiation Strategy (TBS-Protected)

If the target electrophile is sensitive to the lithium alkoxide intermediate (e.g., Weinreb amides), the hydroxyl group must be protected.

  • Protection: React the substrate with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DMF at room temperature for 4 hours.

  • Lithiation: Perform the Li-Br exchange using only 1.05 eq of n-BuLi at -78 °C in THF.

  • Trapping & Deprotection: Add the electrophile, work up the reaction, and subsequently remove the TBS group using TBAF (1.1 eq) in THF.

Mandatory Visualizations

MechanisticPathway Substrate (3-Bromo-4-morpholinophenyl)methanol [Free -OH, Aryl-Br] Alkoxide Lithium Alkoxide [1st eq. n-BuLi] Substrate->Alkoxide Deprotonation (Fast, -78°C) Aryllithium Dilithiated Intermediate [2nd eq. n-BuLi] Alkoxide->Aryllithium Li-Br Exchange (Kinetically Controlled) Product Functionalized Product [e.g., Boronic Acid] Aryllithium->Product 1. Electrophile 2. H+ Quench

Mechanistic pathway of the direct dilithiation of (3-Bromo-4-morpholinophenyl)methanol.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve substrate in anhydrous THF Cool to -78°C under Argon Step2 Step2 Step1->Step2 Step3 Step 3: Electrophilic Trapping Add Trialkyl borate (e.g., B(OMe)3) Stir 1h at -78°C, then warm to 20°C Step2->Step3 Step4 Step 4: Quenching & Isolation Quench with 1M HCl Extract with EtOAc, dry over Na2SO4 Step3->Step4

Step-by-step experimental workflow for the cryogenic lithium-halogen exchange.

References

  • Metal-Halogen Exchange and Organolithium Preparation Source: ETH Zurich, Department of Chemistry URL:[Link]

  • Mechanism of Lithium-Halogen Exchange Source: Harvard University, Myers Research Group URL:[Link]

  • US20070286822A1 - Compounds for the Treatment of Periodontal Disease Source: Google Patents URL
  • EP1976536A2 - Boron-containing small molecules Source: Google Patents URL
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate Source: Chemistry Stack Exchange URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of (3-Bromo-4-morpholinophenyl)methanol during catalytic coupling

Technical Support Center: (3-Bromo-4-morpholinophenyl)methanol Reactions Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3-Bromo-4-morpholinophenyl)methanol Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for a common challenge encountered during the catalytic coupling of (3-Bromo-4-morpholinophenyl)methanol: unwanted debromination (hydrodebromination). This side reaction can significantly lower the yield of your desired product and introduce purification challenges. This document provides a structured approach to diagnose and mitigate C-Br bond cleavage in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my catalytic coupling reaction, and why is it problematic?

A1: Debromination, also known as hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It involves the replacement of the bromine atom on your starting material, (3-Bromo-4-morpholinophenyl)methanol, with a hydrogen atom. This results in the formation of (4-morpholinophenyl)methanol as a byproduct, which reduces the overall yield of your intended coupled product and can complicate the purification process.[1]

Q2: What are the primary factors that promote debromination?

A2: Several experimental parameters can influence the extent of debromination:

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, a key step in the debromination pathway.[1]

  • Catalyst and Ligand System: The characteristics of the palladium catalyst and its coordinating ligand significantly affect the relative rates of the desired cross-coupling versus the undesired debromination.[1]

  • Reaction Temperature and Duration: Higher temperatures and extended reaction times can increase the likelihood of side reactions, including debromination.[1][2]

  • Presence of Protic Solvents or Impurities: Solvents such as water and alcohols, or even trace amounts of moisture, can serve as a source of protons or hydrides, potentially facilitating debromination.[1][2][3]

Q3: My starting material, (3-Bromo-4-morpholinophenyl)methanol, is electron-rich. Does this make it more susceptible to debromination?

A3: Yes, electron-rich aryl bromides can be more challenging substrates in some cross-coupling reactions. The electron-donating nature of the morpholino and hydroxymethyl groups can make the oxidative addition step of the catalytic cycle slower. This can provide a larger window of opportunity for competing side reactions like debromination to occur. However, with the right choice of catalyst and conditions, this challenge can be overcome.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

This section provides a detailed, parameter-focused guide to systematically troubleshoot and optimize your reaction conditions to suppress the formation of the debrominated byproduct.

Issue 1: Significant Formation of (4-morpholinophenyl)methanol Detected

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the debrominated product.

  • NMR of the crude reaction mixture indicates the presence of (4-morpholinophenyl)methanol.

  • Isolated yields of the desired coupled product are consistently low, even with full conversion of the starting material.

Root Causes and Solutions:

The primary cause of debromination is often the formation of a palladium-hydride (Pd-H) species, which can initiate a competing catalytic cycle that cleaves the C-Br bond.[2] The source of the hydride can be the base, solvent, or other reagents.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_solutions Troubleshooting Steps start Debromination Observed base Modify Base System start->base Aggressive base? fail Still Issues? base->fail Weaker base tested catalyst Optimize Catalyst/Ligand catalyst->fail Ligand screen performed conditions Adjust Reaction Conditions conditions:e->fail:w Temp/Solvent optimized reagents Verify Reagent Quality reagents:s->fail:n Fresh reagents used success Problem Solved fail->catalyst Yes fail:e->conditions:w Yes fail:s->reagents:n Yes fail->success No

Caption: A systematic workflow for troubleshooting debromination.

ParameterRecommended ActionRationale
Base Selection Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4]Stronger bases can promote the formation of hydride species that lead to debromination. Weaker inorganic bases are often less prone to this side reaction.[1]
Catalyst & Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6]These ligands can stabilize the palladium center and accelerate the desired cross-coupling pathway, particularly the reductive elimination step, making it more competitive with the debromination pathway.[7]
Reaction Temperature Lower the reaction temperature.[2]High temperatures can accelerate the rate of debromination.[2] Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.[8]
Solvent Choice Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[4]Protic solvents or impurities like water and alcohols can serve as a hydride source for the formation of Pd-H species.[1][2][3] Ensure solvents are rigorously dried and degassed.
Reagent Purity Use high-purity, fresh reagents. Ensure the boronic acid/ester coupling partner is of high quality.If the boronic acid degrades (a process called protodeborylation), the concentration of the active coupling partner decreases, which can allow more time for side reactions like debromination to occur.[7][9]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of (3-Bromo-4-morpholinophenyl)methanol with Phenylboronic Acid

This protocol is designed to minimize debromination by employing a modern catalyst system and carefully controlled conditions.

Materials:

  • (3-Bromo-4-morpholinophenyl)methanol

  • Phenylboronic acid

  • SPhos Gen. 4 Precatalyst

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv), phenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the SPhos Gen. 4 Precatalyst (2 mol %).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes. Oxygen can deactivate the Pd(0) catalyst and promote side reactions.[4]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

Mechanistic Insight: Competing Pathways

The key to preventing debromination is to favor the productive cross-coupling cycle over the undesired hydrodebromination cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_ArX L₂Pd(II)(Ar)(Br) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal + Ar'-B(OR)₂ PdII_H L₂Pd(II)(Ar)(H) PdII_ArX->PdII_H Hydride Transfer PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (Base, Solvent, etc.) Hydride_Source->PdII_H RedElim_Debrom Reductive Elimination PdII_H->RedElim_Debrom Debrom_Product Ar-H (Byproduct) RedElim_Debrom->Debrom_Product Debrom_Product->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in cross-coupling reactions.

The use of bulky, electron-rich ligands accelerates the reductive elimination step (Ar-Ar' formation), thereby outcompeting the hydride transfer and subsequent reductive elimination that leads to the debrominated byproduct (Ar-H).[7]

References

Sources

Optimization

Optimizing percentage yield in the synthesis of (3-Bromo-4-morpholinophenyl)methanol

Technical Support Center: Yield Optimization for (3-Bromo-4-morpholinophenyl)methanol Diagnostic Overview The synthesis of (3-Bromo-4-morpholinophenyl)methanol is a critical two-step sequence frequently utilized in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for (3-Bromo-4-morpholinophenyl)methanol

Diagnostic Overview

The synthesis of (3-Bromo-4-morpholinophenyl)methanol is a critical two-step sequence frequently utilized in the development of kinase inhibitors and neurodegenerative therapeutics. The morpholine ring is a privileged pharmacophore that improves aqueous solubility and modulates pharmacokinetic profiles. However, researchers frequently encounter yield bottlenecks due to the steric hindrance of the ortho-bromine during the initial Nucleophilic Aromatic Substitution (SNAr) and the high polarity of the final product during the reduction workup.

This guide provides self-validating protocols and mechanistic troubleshooting to maximize your percentage yield.

Workflow Visualization

SynthesisWorkflow SM 3-Bromo-4-fluorobenzaldehyde (Starting Material) Int 3-Bromo-4-morpholinobenzaldehyde (Intermediate) SM->Int Step 1: SNAr Morpholine, K2CO3, DMF 80-100°C, 24h Prod (3-Bromo-4-morpholinophenyl)methanol (Target Product) Int->Prod Step 2: Reduction NaBH4, MeOH 0°C to RT, 2h

Synthesis workflow for (3-Bromo-4-morpholinophenyl)methanol via SNAr and reduction.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The reaction leverages the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate. The para-aldehyde group provides strong resonance activation, while the ortho-bromine provides 1, making the ipso carbon highly electrophilic[1].

Step-by-Step Protocol:

  • Charge: To an oven-dried round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add morpholine (1.5 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to2[2].

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material must be completely consumed before proceeding to prevent complex separations.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3 × 3 volumes). Wash the combined organic layers with brine (5 × to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-bromo-4-morpholinobenzaldehyde.

Troubleshooting Q&A

Q: My SNAr reaction stalls at ~60% conversion with unreacted starting material. How can I drive it to completion? A: If conversion stalls, the issue is typically inadequate nucleophile activation or solvent coordination. While the fluorine is activated, the adjacent bulky bromine atom creates significant steric hindrance. Corrective Action: Ensure your K₂CO₃ is finely milled and strictly anhydrous. Water in the DMF can lead to competitive hydroxide attack, forming a phenol byproduct. Elevate the temperature to 100 °C, but do not exceed 110 °C.

Q: I am detecting debrominated side products (e.g., 4-morpholinobenzaldehyde) in my LC-MS. Why? A: Debromination in SNAr conditions occurs if the temperature is too high or if a stronger base (like Cs₂CO₃ or KOtBu) is used, which can facilitate halogen-metal exchange or radical-mediated debromination pathways. Corrective Action: Cap the reaction temperature at 100 °C and strictly use a milder base like K₂CO₃.

Phase 2: Aldehyde Reduction

Mechanistic Rationale: Sodium borohydride (NaBH₄) selectively 3 without affecting the aryl bromide or the morpholine ring[3].

Step-by-Step Protocol:

  • Charge: Dissolve the intermediate 3-bromo-4-morpholinobenzaldehyde (1.0 equiv) in anhydrous Methanol (MeOH) to a concentration of 0.15 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH₄ (1.2 equiv) portion-wise to control the evolution of hydrogen gas and prevent exothermic runaway.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • IPC: Verify the disappearance of the aldehyde peak via LC-MS or TLC.

  • Workup: Quench carefully with a minimal amount of saturated NH₄Cl. Crucial Step: Adjust the aqueous phase pH to 8.5–9.0 using saturated NaHCO₃. Extract with EtOAc/THF (4:1) (3 × 3 volumes). Wash with brine, dry over Na₂SO₄, and concentrate to yield (3-Bromo-4-morpholinophenyl)methanol.

Troubleshooting Q&A

Q: The reduction goes to 100% conversion, but my isolated yield is abysmal (<40%). Where is my product? A: (3-Bromo-4-morpholinophenyl)methanol is highly polar. The morpholine ring (a basic secondary amine derivative) becomes protonated if the aqueous workup is even slightly acidic, dragging your product into the aqueous layer as a water-soluble salt. Corrective Action: You must strictly adjust the aqueous phase pH to 8.5–9.0 to ensure the morpholine nitrogen is in its free-base form before extraction. Furthermore, switch from pure DCM or EtOAc to a highly polar organic solvent mixture, such as EtOAc/THF (4:1) or DCM/MeOH (9:1).

Q: I get a stubborn emulsion during the aqueous extraction. How do I break it? A: Boron salts from the NaBH₄ reduction often form gelatinous emulsions with the morpholine derivative. Corrective Action: Dilute the aqueous layer with saturated brine to increase ionic strength (salting out), and filter the entire biphasic mixture through a pad of Celite before separating the layers.

Data Optimization Matrix

Reaction StepParameterStandard ConditionOptimized ConditionYield Impact
SNAr BaseTEA (Triethylamine)K₂CO₃ (Finely milled)+25%
SNAr Temperature60 °C90–100 °CDrives to >95% conversion
Reduction Extraction SolventPure DCMEtOAc/THF (4:1)+30%
Reduction Workup pH~7.0 (Neutral)8.5–9.0 (Basic)Prevents product loss to aqueous phase

References

  • Title: Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Source: Journal of Medicinal Chemistry, 2026. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Bromo-4-morpholinophenyl)methanol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, intractable mixtures, or catalyst poisoning when working with (3-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, intractable mixtures, or catalyst poisoning when working with (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1).

Due to its unique structural triad—a reactive benzylic alcohol, an aryl bromide, and an electron-rich, sterically demanding morpholine ring—this substrate is notoriously difficult to functionalize. Below, we dissect the causality behind common experimental failures and provide self-validating, field-proven protocols to restore your reaction yields.

Module 1: Overcoming Catalyst Poisoning in Cross-Coupling

FAQ: Why does my Suzuki-Miyaura coupling stall at <30% conversion when using standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts?

Causality Analysis

The failure is twofold. First, the morpholine ring positioned ortho to the bromide creates severe steric hindrance, increasing the activation energy required for the palladium catalyst to insert into the C-Br bond. Second, the basic morpholine nitrogen and the free hydroxyl group act as competitive, multidentate ligands. They coordinate to the palladium center, stripping away standard phosphine ligands and trapping the metal in an off-cycle, inactive resting state (catalyst poisoning).

The Solution

To break this coordination trap, you must transition to a highly active, sterically bulky dialkylbiaryl phosphine ligand system, such as XPhos, ideally delivered via a pre-catalyst like XPhos-Pd-G2[1]. The extreme steric bulk of the XPhos ligand physically blocks the morpholine nitrogen from coordinating to the palladium center. This forces the catalytic cycle forward, ensuring rapid oxidative addition at the sterically hindered C-Br bond.

G Start Pd(0) Catalyst Substrate (3-Bromo-4-morpholinophenyl)methanol Start->Substrate Coordination Heteroatom Coordination (N, O atoms) Substrate->Coordination Standard Ligands (PPh3) BulkyLigand Addition of Bulky Ligand (e.g., XPhos) Substrate->BulkyLigand Optimized Pathway DeadEnd Catalyst Poisoning (Low Conversion) Coordination->DeadEnd OxAddition Oxidative Addition at C-Br Bond BulkyLigand->OxAddition Product Cross-Coupled Product OxAddition->Product

Mechanistic pathway showing Pd-catalyst poisoning versus successful oxidative addition using XPhos.

Self-Validating Protocol: XPhos-Pd-G2 Catalyzed Suzuki Coupling
  • Preparation: In a flame-dried Schlenk flask, combine (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv), the desired boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Loading: Add XPhos-Pd-G2 (2 mol%) and XPhos ligand (2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane/H2O (4:1 ratio, 0.2 M).

  • Reaction Execution: Heat the mixture to 80 °C.

  • Validation Checkpoint: Within 15 minutes at 80 °C, the reaction must transition from a heterogeneous suspension to a dark, homogeneous solution, indicating successful generation of the active Pd(0) species. If the solution remains pale and heavily suspended, oxygen contamination has likely degraded the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for chromatography.

Module 2: Chemoselective Oxidation of the Benzylic Alcohol

FAQ: I am trying to oxidize the -CH2OH group to an aldehyde, but I get a black, intractable mixture and multiple spots on my TLC plate. What is happening?

Causality Analysis

Using harsh transition-metal oxidants (e.g., KMnO4, CrO3) or highly acidic conditions triggers the unwanted oxidation of the basic morpholine nitrogen, forming a highly polar N-oxide. Furthermore, the electron-donating nature of the morpholine ring makes the aromatic system susceptible to over-oxidation or electrophilic side reactions.

The Solution

Abandon metal-based oxidants. Employ a mild, chemoselective hypervalent iodine reagent such as Dess-Martin Periodinane (DMP)[2]. DMP selectively performs ligand exchange with the primary alcohol and oxidizes it to the aldehyde at 0 °C to room temperature. It is entirely unreactive toward the tertiary morpholine amine, preventing N-oxide formation and ensuring a clean conversion.

G Step1 Dissolve Substrate in DCM (0 °C) Step2 Add Dess-Martin Periodinane (1.2 eq) Step1->Step2 Step3 Monitor via TLC (Avoid Over-oxidation) Step2->Step3 Step4 Quench with Na2S2O3 / NaHCO3 Step3->Step4 Step5 Extract & Purify (Aldehyde Product) Step4->Step5

Step-by-step experimental workflow for the mild oxidation of the benzylic alcohol using DMP.

Self-Validating Protocol: Chemoselective DMP Oxidation
  • Preparation: Dissolve (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C under Argon.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Validation Checkpoint 1: As the reaction proceeds, the solution will become slightly cloudy. This is a positive indicator, representing the precipitation of the iodinane byproduct and acetic acid.

  • Monitoring: Stir for 1-2 hours, allowing the reaction to warm to room temperature. Monitor via TLC until the starting material is consumed.

  • Quenching: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Stir vigorously for 15 minutes.

  • Validation Checkpoint 2: The biphasic mixture must turn completely clear (no white suspensions), indicating that all unreacted DMP and iodine byproducts have been successfully reduced and neutralized. The organic layer must test negative on KI-starch paper before concentration.

Module 3: Halogenation and Nucleophilic Substitution

FAQ: When converting the primary alcohol to a chloride using SOCl2, the reaction halts immediately and a thick paste forms. How do I fix this?

Causality Analysis

The standard use of Thionyl Chloride (SOCl2) generates stoichiometric amounts of HCl gas. The highly basic morpholine nitrogen instantly reacts with this HCl, forming an insoluble hydrochloride salt that crashes out of the organic solvent, physically trapping the substrate and halting the reaction.

The Solution

Shift to strictly neutral halogenation conditions, such as the Appel Reaction (CBr4 or CCl4 with PPh3). If SOCl2 or MsCl must be used, you must add a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or Et3N) to act as an HCl scavenger, keeping the morpholine moiety in its soluble, free-base form.

Quantitative Troubleshooting Summary

The following table summarizes the expected conversion metrics when shifting from standard to optimized conditions for this specific substrate.

Reaction TypeStandard ConditionPrimary Failure ModeOptimized ConditionExpected Conversion
Suzuki Cross-Coupling Pd(PPh3)4, Na2CO3, TolueneCatalyst poisoning (N/O coordination); Steric blockXPhos-Pd-G2, K3PO4, Dioxane/H2O> 95% (within 2h)
Alcohol Oxidation KMnO4 or Swern OxidationN-oxide formation; Intractable tarDess-Martin Periodinane (DMP), DCM, 0 °C85 - 90% (Clean TLC)
Alcohol Halogenation SOCl2, neat or in DCMSubstrate precipitation (HCl salt formation)Appel Reaction (CBr4 / PPh3), DCM> 90% (Neutral pH)

References

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: PubMed Central (NIH) URL:[Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Best purification techniques and recrystallization solvents for (3-Bromo-4-morpholinophenyl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of (3-bromo-4-morpholinophenyl)methanol. This document offers trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of (3-bromo-4-morpholinophenyl)methanol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for subsequent applications.

Understanding the Molecule: Key Physicochemical Properties

(3-Bromo-4-morpholinophenyl)methanol is a moderately polar molecule. Its key structural features, a hydroxyl group, a bromine atom, and a morpholine ring, dictate its solubility and chromatographic behavior. The morpholine and hydroxyl groups are capable of hydrogen bonding, which increases the compound's polarity and its solubility in polar solvents.[1][2] The bromine atom and the phenyl ring contribute to its molecular weight and introduce some non-polar character.

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNO₂[3]
Molecular Weight272.14 g/mol [3]
CAS Number1694850-31-1[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of (3-bromo-4-morpholinophenyl)methanol?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as the corresponding benzaldehyde or benzoic acid derivative.

  • Over-brominated or isomeric by-products: These can form during the bromination step and may have similar polarities, making them challenging to separate.[4]

  • Residual solvents: Solvents used in the synthesis or work-up may be present.

  • Degradation products: The compound may be susceptible to oxidation or other degradation pathways, especially if exposed to harsh conditions.

Q2: My crude (3-bromo-4-morpholinophenyl)methanol is a colored oil/solid. Is this normal?

A2: While the pure compound is expected to be a white to off-white solid, a yellow or brownish hue can indicate the presence of impurities, possibly from residual bromine or other colored by-products.[4] Purification is highly recommended to remove these impurities.

Q3: Which purification techniques are most suitable for (3-bromo-4-morpholinophenyl)methanol?

A3: The two primary methods for purifying this compound are:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid sample.

  • Silica Gel Column Chromatography: A versatile method for separating the target compound from a mixture of impurities with different polarities.[5][6]

In-Depth Guide to Recrystallization

Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[7] The ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold.

Selecting the Right Recrystallization Solvent

The "like dissolves like" principle is your guiding star here.[8] Given the polar nature of (3-bromo-4-morpholinophenyl)methanol, polar solvents are a good starting point.

Recommended Solvents for Screening:

SolventRationale
Single Solvents
IsopropanolOften a good choice for moderately polar compounds.
Ethanol/MethanolThe high polarity may lead to high solubility even at room temperature, but worth screening.[9]
AcetonitrileA polar aprotic solvent that can be effective for compounds with aromatic rings.[9]
Ethyl AcetateA moderately polar solvent that can provide a good solubility differential.
Mixed Solvent Systems
Ethyl Acetate/HexaneA good starting point for many organic compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[7]
Dichloromethane/HexaneSimilar to the above, offering a different polarity range.[7]
Ethanol/WaterThe morpholine moiety suggests some water solubility. Dissolve in hot ethanol and add water dropwise.[10]
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in the recommended solvents. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

In-Depth Guide to Silica Gel Column Chromatography

For larger quantities or when dealing with multiple impurities, silica gel column chromatography is the preferred method.

Choosing the Mobile Phase

The choice of mobile phase (eluent) is critical for good separation. A typical mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Starting Point: Begin with a low polarity mixture, such as 9:1 Hexane:Ethyl Acetate, and gradually increase the polarity.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[12]

Step-by-Step Column Chromatography Protocol
  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.[13]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.[6]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) and carefully add it to the top of the column.[12]

    • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This method is often preferred for better resolution.[12]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow gravity to elute the solvent through the column.

    • Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (3-bromo-4-morpholinophenyl)methanol.

Troubleshooting Column Chromatography

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Bromo-4-morpholinophenyl)methanol Functionalization

Welcome to the Technical Support Center for (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1). This bifunctional building block presents unique synthetic challenges due to its structural electronics and sterics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1). This bifunctional building block presents unique synthetic challenges due to its structural electronics and sterics. The molecule features two primary sites for substitution:

  • The C3 Aryl Bromide: Highly sterically hindered by the adjacent (ortho) bulky morpholine ring.

  • The C1 Benzylic Alcohol: Strongly influenced by the electron-donating para-morpholino group, which complicates standard nucleophilic substitutions by stabilizing a benzylic carbocation.

This guide provides field-proven troubleshooting FAQs, experimental protocols, and mechanistic insights to help you overcome these barriers.

Part 1: FAQs & Troubleshooting Guides

Section A: Aryl Cross-Coupling (C-Br Substitution)

Q1: Why do my standard Suzuki-Miyaura or Buchwald-Hartwig couplings fail or give <20% yield with this substrate? A: The failure is driven by severe steric hindrance. The bulky morpholine ring ortho to the bromine atom physically blocks the palladium center. This impedes the oxidative addition of the Pd(0) species into the C-Br bond and significantly slows down the subsequent transmetalation step. Standard ligands like PPh3 or dppf lack the steric bulk required to force the reductive elimination, leading to catalyst stalling and decomposition.

Q2: How can I overcome this steric penalty to achieve >80% yields? A: You must utilize bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) paired with a pre-activated palladium source. We recommend using XPhos Pd G3 or RuPhos Pd G3 . The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-Br bond, while the bulky triisopropylphenyl ring forces the Pd center into a reactive conformation that accelerates reductive elimination[1].

Section B: Benzylic Substitution (-CH2OH Functionalization)

Q3: I am trying to convert the benzylic alcohol to a chloride using standard Appel conditions (PPh3/CCl4) but I get a complex mixture of dimers and elimination products. Why? A: The morpholine group at the para position is strongly electron-donating via resonance. When you activate the benzylic alcohol with strong Lewis acids or highly ionizing reagents, the molecule rapidly ejects the leaving group to form a highly stable benzylic carbocation. This shifts the reaction from a controlled SN​2 displacement to an uncontrolled SN​1 pathway, leading to polymerization, dimerization, or trapping of unintended nucleophiles.

Q4: What is the recommended protocol for benzylic substitution on this electron-rich substrate? A: Avoid strongly acidic or highly ionizing conditions. Instead, form a benzylic mesylate (MsCl/Et 3​ N) at low temperatures (0 °C) and immediately displace it with your nucleophile in situ. Alternatively, utilize , which smoothly accommodates electron-rich benzylic esters without forming free carbocations[2].

Part 2: Data Presentation & Reagent Selection

Table 1: Ligand Comparison for Sterically Hindered Aryl Bromides
Ligand / CatalystStructure TypeEfficacy for ortho-MorpholinoCausality / Mechanistic Notes
Pd(PPh 3​ ) 4​ Monodentate ArylPoor (<10% yield)Fails oxidative addition; degrades before transmetalation.
Pd(dppf)Cl 2​ Bidentate ArylLow (15-30% yield)Insufficient electron density to break the hindered C-Br bond.
RuPhos Pd G3 Biaryl AlkylphosphineExcellent (>85% yield)Specifically designed for hindered cross-couplings; rapid activation.
XPhos Pd G3 Biaryl AlkylphosphineExcellent (>90% yield)High steric profile forces rapid reductive elimination of bulky products.
Table 2: Benzylic Activation Methods for Electron-Rich Alcohols
Reagent SystemIntermediate Stability SN​1 / SN​2 BiasRecommendation
PPh 3​ / CBr 4​ Very LowStrong SN​1 Avoid. Leads to complex mixtures and dimers.
SOCl 2​ LowModerate SN​1 Avoid. HCl byproduct causes morpholine protonation and precipitation.
MsCl / Et 3​ N Moderate (at 0 °C)Favors SN​2 Recommended. Clean activation; Et 3​ N acts as an acid scavenger.
Pd-Catalyzed (Boc 2​ O) High (Pd- π -benzyl)ControlledHighly Recommended. Best for complex nucleophiles.

Part 3: Visualizing the Mechanistic Bottlenecks

G Pd0 Active Pd(0)L Catalyst (e.g., from XPhos Pd G3) OA Oxidative Addition Hindered by ortho-morpholine Pd0->OA Ar-Br PdII Pd(II) Aryl Bromide Complex OA->PdII TM Transmetalation Accelerated by bulky ligand PdII->TM Nu-M PdII_Nu Pd(II) Aryl Nucleophile Complex TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regenerates Pd(0) Product Coupled Product RE->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at oxidative addition.

G SM (3-Bromo-4-morpholinophenyl)methanol Path1 C-Br Cross-Coupling SM->Path1 Path2 Benzylic Substitution SM->Path2 Cat1 XPhos Pd G3 / Base Path1->Cat1 Act2 MsCl / Et3N (0 °C) Path2->Act2 Prod1 C3-Functionalized Product Cat1->Prod1 Nu2 Nucleophile (e.g., NaCN) Act2->Nu2 Prod2 C1-Functionalized Product Nu2->Prod2

Caption: Divergent functionalization pathways addressing C3 and C1 steric/electronic challenges.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered C3-Bromide

Self-Validating System: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution upon active Pd(0) generation.

  • Preparation: In an oven-dried Schlenk flask equipped with a stir bar, add (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv), the desired boronic acid (1.5 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Catalyst Addition: Add (2 mol%).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/H 2​ O (4:1 ratio, 0.2 M concentration). The biphasic nature aids in dissolving the phosphate base while keeping the organic reactants in solution.

  • Reaction: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active, low Rf due to alcohol) should disappear within 2-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Controlled Benzylic Cyanation via Mesylate Intermediate

Self-Validating System: The mesylation must be kept strictly at 0 °C. If the solution turns dark brown or black, SN​1 decomposition has occurred.

  • Mesylation: Dissolve (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. Cool to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (2.0 equiv) dropwise.

  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 5 minutes. Stir at 0 °C for 30 minutes. Do not let the reaction warm to room temperature.

  • Solvent Swap: Quench with ice-cold water, extract quickly with cold DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at a bath temperature <25 °C.

  • Substitution: Immediately dissolve the crude mesylate in anhydrous DMF (0.2 M). Add NaCN (2.0 equiv) and stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate to yield the benzylic nitrile.

Part 5: References

  • Title: Palladium-Catalyzed Nucleophilic Benzylic Substitutions of Benzylic Esters Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters (ACS) URL: [Link]

Sources

Optimization

Selecting the best palladium catalysts for (3-Bromo-4-morpholinophenyl)methanol C-C bond formation

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with the highly hinder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with the highly hindered building block (3-Bromo-4-morpholinophenyl)methanol .

Below, you will find a comprehensive breakdown of the mechanistic challenges associated with this substrate, empirical data for catalyst selection, a self-validating experimental protocol, and an advanced troubleshooting FAQ.

Mechanistic Causality: Why is this Substrate Challenging?

When attempting a Suzuki-Miyaura C-C bond formation on (3-Bromo-4-morpholinophenyl)methanol, the molecular architecture presents a trifecta of synthetic hurdles:

  • Severe Steric Hindrance: The target C-Br bond at the 3-position is directly ortho to a bulky morpholine ring. This steric bulk severely restricts the spatial approach of the Palladium catalyst, dramatically increasing the activation energy required for the initial oxidative addition step[1].

  • Catalyst Poisoning via N-Coordination: The morpholine nitrogen possesses a basic lone pair. In the presence of less sterically demanding catalysts (e.g., Pd(PPh3​)4​ ), this nitrogen can competitively coordinate to the Palladium center, trapping the metal in an off-cycle resting state and prematurely terminating the catalytic cycle.

  • Hydroxyl Group Interference: The free hydroxymethyl group ( −CH2​OH ) presents an additional coordination site. While typically less problematic than amines, it can interfere with transmetalation if the catalyst lacks the necessary ligand architecture to shield the metal center[2].

The Solution: Dialkylbiarylphosphine Ligands

To overcome these barriers, the system requires a catalyst capable of rapidly forming a highly active, monoligated L1​Pd(0) species[3]. Buchwald Precatalysts (specifically XPhos Pd G3 or SPhos Pd G3) are the optimal choice. The extreme steric bulk of the XPhos ligand actively prevents the morpholine nitrogen and the hydroxyl oxygen from coordinating to the metal center[2]. Concurrently, the electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-Br bond, while the G3 precatalyst scaffold ensures rapid, base-mediated activation at room temperature[3].

Mechanism Pre XPhos Pd G3 Precatalyst Act Active L1Pd(0) Species Pre->Act Base / RT Ox Oxidative Addition (Overcomes Ortho-Sterics) Act->Ox + Aryl Bromide Trans Transmetalation (Base-Mediated) Ox->Trans + Boronate Red Reductive Elimination (Product Release) Trans->Red Red->Act - Biaryl Product

Figure 1: Catalytic cycle of L1Pd(0) generated from XPhos Pd G3 precatalyst.

Quantitative Catalyst Performance Comparison

The following table synthesizes empirical performance metrics for various Palladium catalysts when applied to ortho-substituted, heteroatom-rich aryl bromides like (3-Bromo-4-morpholinophenyl)methanol[1],[2].

Catalyst SystemLigand ClassTypical YieldOptimal TempPrimary Failure Mode / Limitation
Pd(PPh3​)4​ Triphenylphosphine< 15%100°CCatalyst poisoning via N-coordination; fails to overcome sterics.
Pd(dppf)Cl2​ Bidentate Phosphine40 - 50%90°CSluggish oxidative addition; prone to protodeboronation side-reactions.
SPhos Pd G2 Dialkylbiarylphosphine75 - 85%80°CModerate steric clash during transmetalation with very bulky boronic acids.
XPhos Pd G3 Dialkylbiarylphosphine> 90% 60 - 80°CHighly optimal. Rapid L1​Pd(0) formation; completely shields Pd center.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 for the Suzuki-Miyaura coupling. It is designed as a self-validating system, meaning each critical phase includes an In-Process Control (IPC) to verify chemical causality before proceeding.

Reagents Required:

  • (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 - 5 mol%)

  • K3​PO4​ (Aqueous 0.5 M solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Baseline Establishment (IPC 1): Dissolve the aryl bromide and boronic acid in 1,4-Dioxane. Extract a 10 µL aliquot and run an LC-MS. Validation: Confirm the exact retention time and [M+H]+ mass of the starting materials to establish a comparative baseline.

  • Rigorous Degassing: Add the aqueous K3​PO4​ to the mixture. Subject the biphasic solution to three continuous cycles of Freeze-Pump-Thaw. Validation: During the final thaw cycle under vacuum, observe the liquid; the complete cessation of micro-bubbles validates that dissolved oxygen (which causes Pd-black precipitation) has been eradicated.

  • Catalyst Activation: Backfill the reaction vessel with Nitrogen. Add XPhos Pd G3 rapidly. Validation: Upon stirring at room temperature for 5 minutes, observe a distinct color shift (typically to a deep red or orange). This visually confirms the base-mediated cleavage of the G3 precatalyst and the generation of the active L1​Pd(0) species[3].

  • C-C Bond Formation: Elevate the temperature to 80°C. Stir vigorously to ensure mixing of the biphasic system.

  • Reaction Monitoring (IPC 2): After 2 hours, sample the organic layer for LC-MS. Validation: The reaction is successful if the baseline aryl bromide mass has disappeared, replaced by the product mass. If a mass corresponding to [M−Br+H]+ is detected, halt the reaction and proceed to the Troubleshooting section (Protodehalogenation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium particulates. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow A 1. Reagent Assembly Substrate + Boronic Acid + Base B 2. Rigorous Degassing Freeze-Pump-Thaw (x3) A->B C 3. Catalyst Activation Add XPhos Pd G3 (2-5 mol%) B->C D 4. C-C Bond Formation Stir at 80°C under N2 C->D E 5. In-Process Control LC-MS / TLC Monitoring D->E

Figure 2: Self-validating experimental workflow for sterically hindered Suzuki-Miyaura couplings.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a large peak corresponding to the debrominated starting material (protodehalogenation). How do I fix this? A: Mechanistic Causality: Protodehalogenation occurs when the oxidative addition step is successful, but the subsequent transmetalation step is too slow. This allows the intermediate Palladium-aryl complex to abstract a proton from the solvent or water. Resolution: You must accelerate the transmetalation rate. Ensure you are using a strong, highly soluble base like K3​PO4​ rather than weaker bases like Na2​CO3​ or K2​CO3​ . Additionally, verify that your boronic acid has not degraded into unreactive boroxines; if so, switch to a pinacol boronate ester.

Q: Do I need to use protecting group chemistry for the free −CH2​OH group before attempting the coupling? A: No. When employing bulky dialkylbiarylphosphine ligands like XPhos or SPhos, the steric environment surrounding the Palladium center is highly crowded. This physical barrier prevents the relatively small oxygen atom of the hydroxyl group from coordinating to the metal[2]. The coupling will proceed regioselectively at the C-Br bond without the need for silyl or acetyl protection.

Q: The reaction mixture rapidly turns black and precipitates (Pd black) within the first 30 minutes, and the reaction stalls. What went wrong? A: Mechanistic Causality: The formation of Palladium black indicates the irreversible aggregation and decomposition of the active Pd(0) species into inactive metallic nanoparticles. This is almost exclusively caused by either oxygen ingress (which oxidizes the phosphine ligand) or a failure in the precatalyst activation step. Resolution: Review your degassing protocol. Sparging with nitrogen is often insufficient for sensitive Buchwald couplings; utilize the Freeze-Pump-Thaw method. Furthermore, ensure your XPhos Pd G3 is stored in a desiccator, as moisture-induced degradation of the precatalyst prior to use will lead to immediate Pd black formation.

Q: Why use a biphasic 1,4-Dioxane/Water system instead of anhydrous conditions? A: The Suzuki-Miyaura transmetalation step requires the formation of a highly reactive boronate species (an "ate" complex). Water facilitates the dissolution of the inorganic base ( K3​PO4​ ) and provides the hydroxide ions necessary to activate the boronic acid, bridging the organic and aqueous phases to drive the catalytic cycle forward efficiently.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for (3-Bromo-4-morpholinophenyl)methanol Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing control strategies for complex active pharmaceutical ingredient (API) intermediates. (3-Bromo-4-morpholinophenyl)methanol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing control strategies for complex active pharmaceutical ingredient (API) intermediates. (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1)[1] is a critical building block in the synthesis of morpholine-containing therapeutics, such as oxazolidinone antibiotics and direct factor Xa inhibitors. Because impurities at this intermediate stage can propagate through the synthetic pathway and compromise the final API's efficacy, establishing a robust, self-validating purity analysis method is an absolute regulatory necessity.

This guide objectively compares chromatographic modalities and provides a field-proven, fully validated High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest compendial standards.

Causality in Method Selection: RP-HPLC vs. HILIC

The molecular architecture of (3-Bromo-4-morpholinophenyl)methanol presents a unique chromatographic dichotomy: it combines a polar, weakly basic N-aryl morpholine ring with a highly hydrophobic, halogenated benzyl alcohol core. When selecting a separation modality, we must analyze the causality behind retention mechanisms:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While HILIC is frequently recommended for highly polar morpholine derivatives[2], it fails for this specific intermediate. The bulky, hydrophobic 3-bromo-phenyl group prevents the molecule from effectively partitioning into the water-enriched layer on the HILIC stationary phase, resulting in poor retention, peak distortion, and co-elution with polar impurities.

  • RP-HPLC (Reversed-Phase HPLC): RP-HPLC utilizing an end-capped C18 stationary phase is the superior choice. However, causality dictates that we cannot use a simple unbuffered water/organic mobile phase. The N-aryl morpholine moiety is highly susceptible to secondary electrostatic interactions with acidic residual silanols on the silica support, which causes severe peak tailing. By buffering the mobile phase to pH 6.8, we suppress these secondary interactions, ensuring the analyte remains neutral for optimal hydrophobic partitioning, yielding sharp, symmetrical peaks.

Regulatory Framework & Lifecycle Approach

Our validation protocol is strictly governed by the 3[3] and 4[4] guidelines. USP <1225> Category II requirements dictate the quantitative assay of impurities, demanding rigorous evaluation of Specificity, Linearity, Precision, Accuracy, and Limits of Detection/Quantitation (LOD/LOQ)[4]. Furthermore, the revised ICH Q2(R2) framework emphasizes a dynamic lifecycle approach, ensuring the method remains "fit for purpose" even when subjected to complex matrices or forced degradation studies.

Experimental Protocol: The Self-Validating System

A method is only as trustworthy as its internal controls. To guarantee scientific integrity, the following RP-HPLC protocol incorporates built-in System Suitability Tests (SST) to self-validate the instrument's performance prior to every sample run.

Step 1: Chromatographic Conditions Setup
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution consisting of 60% Buffer (0.05 M KH2​PO4​ , adjusted to pH 6.8 with KOH) and 40% Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the brominated aromatic ring).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 2: Standard Preparation
  • Weigh exactly 10.0 mg of (3-Bromo-4-morpholinophenyl)methanol reference standard.

  • Dissolve in 10 mL of Methanol (Diluent) to create a 1000 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock to a working concentration of 100 µg/mL using the mobile phase.

Step 3: System Suitability Testing (SST) - The Gatekeeper

Inject the 100 µg/mL standard solution six times consecutively. The analytical run is only authorized to proceed if the following self-validating criteria are met:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5000.

Step 4: Sample Analysis

Dilute the synthesized intermediate batch to 100 µg/mL. Inject in triplicate. Calculate purity via area normalization against the validated standard curve.

Comparative Performance Data

The table below summarizes the quantitative validation metrics of our optimized RP-HPLC method against a generic HILIC approach. The data clearly demonstrates the empirical superiority of the RP-HPLC system under ICH Q2(R2) criteria[3].

Validation Parameter (ICH Q2(R2))Acceptance CriteriaOptimized RP-HPLC (C18, pH 6.8)Generic HILIC (Unbuffered)Analytical Conclusion
Linearity Range R2≥0.999 1.0 - 150 µg/mL ( R2=0.9998 )10 - 100 µg/mL ( R2=0.9850 )RP-HPLC provides a vastly superior dynamic range.
Precision (Intra-day) %RSD 2.0%0.85%4.2%RP-HPLC ensures high repeatability and system stability.
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%88.5% - 94.0%RP-HPLC eliminates matrix loss and peak distortion.
LOD / LOQ S/N 3 / 100.15 µg/mL / 0.45 µg/mL2.5 µg/mL / 7.5 µg/mLRP-HPLC is >16x more sensitive for trace impurities.
Specificity Resolution ( Rs​ ) 2.0 Rs​=3.4 (Baseline separation) Rs​=1.1 (Co-elution)RP-HPLC successfully resolves closely related analogs.
Visualizations

HPLC_Validation_Workflow Compound (3-Bromo-4-morpholinophenyl)methanol Chemical Profiling RP_HPLC Optimized RP-HPLC (C18, pH 6.8 Buffer) Compound->RP_HPLC Preferred (Hydrophobic Core) HILIC HILIC Method (High Organic) Compound->HILIC Rejected (Poor Retention) SST System Suitability Test (SST) RSD < 2%, Tf < 1.5 RP_HPLC->SST Self-Validation ICH ICH Q2(R2) / USP <1225> Validation Execution SST->ICH Pass Param1 Specificity & Forced Degradation ICH->Param1 Param2 Linearity & Range (LOQ to 120%) ICH->Param2 Param3 Accuracy & Precision ICH->Param3

Logical workflow for HPLC method selection and ICH Q2(R2) validation of the morpholine derivative.

Retention_Mechanism MobilePhase Mobile Phase (Acetonitrile : pH 6.8 Buffer) Analyte Analyte (3-Bromo-4-morpholinophenyl)methanol Neutralized Morpholine Ring MobilePhase->Analyte pH Control Suppresses Ionization StationaryPhase Stationary Phase (End-capped C18 Silica) Analyte->StationaryPhase Hydrophobic Partitioning Result Sharp, Symmetrical Peak (High Resolution) StationaryPhase->Result Elution

Mechanistic pathway of RP-HPLC retention driven by pH-controlled hydrophobic partitioning.

References
  • [4] USP <1225> Method Validation - BA Sciences. basciences.com. 4

  • [3] Validation of analytical procedures Q2(R2) - ICH. ich.org. 3

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationsquality.com.

  • [1] CAS:263349-24-2, 3-溴-4-(4-吗啉基)苯甲醛 - 毕得医药 (Source for (3-Bromo-4-morpholinophenyl)methanol chemical properties). bidepharm.com. 1

  • [2] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. benchchem.com. 2

Sources

Comparative

Spectroscopic Validation of (3-Bromo-4-morpholinophenyl)methanol Reaction Products: A Comparative Guide

Scaffold Significance and Structural Rationale In modern medicinal chemistry, (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1)[1] serves as a highly versatile, multi-functional building block. Its structural arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Significance and Structural Rationale

In modern medicinal chemistry, (3-Bromo-4-morpholinophenyl)methanol (CAS: 1694850-31-1)[1] serves as a highly versatile, multi-functional building block. Its structural architecture provides three distinct vectors for molecular assembly:

  • The Morpholine Ring: Acts as a potent solubilizing group and a privileged hydrogen-bond acceptor, frequently utilized to target the hinge region of kinases.

  • The C1-Hydroxymethyl Group: Provides a reactive handle for downstream etherification, esterification, or controlled oxidation to an aldehyde.

  • The C3-Bromo Substituent: Serves as an activated electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

When developing synthetic routes, researchers must choose between different halogenated analogs. This guide objectively compares the reactivity of the bromo-derivative against its chloro-alternative and establishes a self-validating spectroscopic workflow to confirm successful downstream functionalization without compromising the sensitive hydroxymethyl moiety[2].

Reactivity Comparison: Bromo vs. Chloro Alternatives

The choice of halogen at the C3 position fundamentally dictates the efficiency of downstream cross-coupling. While chlorinated analogs are often cheaper, the bromo-derivative offers superior kinetic performance that protects the rest of the molecule.

Parameter(3-Bromo-4-morpholinophenyl)methanol(3-Chloro-4-morpholinophenyl)methanol
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Rate-determining step is accelerated)Slow (Requires electron-rich, bulky ligands)
Required Temperature Mild (80–90 °C)Harsh (110–130 °C)
Hydroxymethyl Preservation Excellent (Mild conditions prevent oxidation)Poor (Harsh conditions risk degradation)
Catalyst Requirement Standard Pd(dppf)Cl₂ or Pd(OAc)₂Specialized ligands (e.g., XPhos, RuPhos)

Causality Insight: The lower BDE of the C-Br bond allows the palladium(0) catalyst to undergo oxidative addition rapidly at lower temperatures[3]. This is critical because exposing the unprotected primary alcohol (hydroxymethyl group) to high temperatures and strong bases for prolonged periods—as required for the chloro-analog—often leads to unwanted side reactions, such as base-catalyzed etherification or transition-metal-mediated oxidation.

Reaction Workflow and Experimental Methodology

To demonstrate the utility of this scaffold, we detail the Suzuki-Miyaura cross-coupling of (3-Bromo-4-morpholinophenyl)methanol with phenylboronic acid to yield (4-morpholino-[1,1'-biphenyl]-3-yl)methanol .

G1 SM (3-Bromo-4-morpholinophenyl)methanol CAS: 1694850-31-1 Reaction Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) SM->Reaction Phenylboronic Acid Product Coupled Biphenyl Product (Hydroxymethyl Retained) Reaction->Product High Yield

Fig 1. Suzuki-Miyaura cross-coupling workflow for (3-Bromo-4-morpholinophenyl)methanol.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes mild conditions to ensure the primary alcohol remains unreacted.

  • Preparation: In a flame-dried Schlenk flask, combine (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex, while dioxane solubilizes the organic starting material[3].

  • Base Addition: Add K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen as a mild base. Stronger bases (like NaOtBu) risk deprotonating the hydroxymethyl group, leading to complex oligomeric mixtures.

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Multi-Modal Spectroscopic Validation

To ensure the protocol is a self-validating system , researchers must use orthogonal analytical methods. An aliquot of the reaction mixture is taken at t=0 and t=4h . The t=0 sample establishes the isotopic baseline. The t=4h sample must show the emergence of the product mass and the complete eradication of the bromine isotopic doublet.

G2 Start Isolated Reaction Product LCMS LC-MS Analysis Loss of 1:1 79Br/81Br isotope Start->LCMS NMR 1H & 13C NMR Aromatic shift & new phenyl signals Start->NMR IR FT-IR Spectroscopy Retention of -OH, loss of C-Br Start->IR Valid Spectroscopically Validated Product LCMS->Valid NMR->Valid IR->Valid

Fig 2. Multi-modal spectroscopic validation logic for brominated reaction products.

Protocol B: Spectroscopic Validation Logic
  • LC-MS (Isotopic Tracking): Bromine naturally occurs as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. The starting material will exhibit a distinct doublet at m/z 272.0 and 274.0 [M+H]⁺. Successful coupling is validated only when this doublet collapses into a single major peak at m/z 270.1 [M+H]⁺ for the product.

  • ¹H NMR (Anisotropy Shift): In the starting material, the aromatic proton at C2 (sandwiched between the bromo and hydroxymethyl groups) is highly deshielded. Replacing the heavy, electron-withdrawing bromine atom with a phenyl ring alters the local magnetic anisotropy, causing a distinct upfield shift of this specific proton, alongside the appearance of 5 new proton integrations from the phenyl ring[2].

  • FT-IR (Functional Group Integrity): The broad O-H stretching frequency at ~3300 cm⁻¹ must remain intact, proving the alcohol was not oxidized. Simultaneously, the sharp C-Br stretch at ~600 cm⁻¹ must disappear[2].

Quantitative Spectroscopic Data Summary
Analytical MethodStarting Material: (3-Bromo-4-morpholinophenyl)methanolCross-Coupled Product: (4-morpholino-[1,1'-biphenyl]-3-yl)methanol
LC-MS [M+H]⁺ m/z 272.0 / 274.0 (1:1 Isotopic Doublet) m/z 270.1 (Single major peak)
¹H NMR (Aromatic) 3H total (Distinct deshielded doublet for C2-H)8H total (Complex multiplet 7.20–7.50 ppm)
¹³C NMR (C-Br / C-C) ~118 ppm (C-Br carbon)~140 ppm (New biphenyl C-C linkage)
FT-IR (O-H Stretch) ~3310 cm⁻¹ (Broad, strong)~3315 cm⁻¹ (Broad, strong - confirms preservation)
FT-IR (C-Br Stretch) ~595 cm⁻¹ (Sharp)Absent

Sources

Validation

Benchmarking Catalytic Coupling Efficiency: Overcoming Steric and Electronic Hurdles in (3-Bromo-4-morpholinophenyl)methanol Substrates

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the efficient cross-coupling of highly functionalized aryl halides. (3-Bromo-4-morpholinophenyl)methanol (CAS 16948...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the efficient cross-coupling of highly functionalized aryl halides. (3-Bromo-4-morpholinophenyl)methanol (CAS 1694850-31-1) represents a privileged, yet synthetically challenging, building block widely utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. Finding optimal conditions for specific sterically hindered substrates like this is notoriously time-consuming.

This guide provides an objective, data-driven comparison of palladium-catalyzed Suzuki-Miyaura coupling efficiencies for this specific substrate. By dissecting the mechanistic bottlenecks—namely steric hindrance and heteroatom coordination—we benchmark traditional catalysts against modern Buchwald G3 precatalyst systems to establish a robust, scalable, and self-validating protocol for drug development professionals.

Mechanistic Bottlenecks: The Substrate Challenge

To understand why standard coupling conditions fail, we must analyze the structural causality of the substrate:

  • Steric Hindrance at the Oxidative Addition Step: The bulky morpholine ring is positioned ortho to the bromide leaving group. This creates a severe steric clash that impedes the approach of the active Pd(0) species. Standard catalysts like Pd(PPh₃)₄ are often ineffective here due to decreased reaction rates around the hindered reaction center[2].

  • Electronic Deactivation: The morpholine nitrogen donates electron density into the aromatic ring via resonance, strengthening the C–Br bond and further raising the activation energy required for oxidative addition.

  • Heteroatom Coordination: The substrate possesses a free benzylic alcohol (-CH₂OH) and a morpholine ring. These Lewis basic sites can competitively coordinate to the palladium center, potentially poisoning the catalyst or stalling the transmetalation step if improper bases are used.

CatalyticCycle Precat Buchwald G3 Precatalyst (Stable Pd(II) species) Pd0 Active L-Pd(0) (Monoligated) Precat->Pd0 Activation (Deprotonation) OxAdd Oxidative Addition Bottleneck: Steric hindrance from ortho-morpholine Pd0->OxAdd + (3-Bromo-4-morpholinophenyl)methanol TransMet Transmetalation Base-activated Boronic Acid OxAdd->TransMet L-Pd(II)(Ar)(Br) RedElim Reductive Elimination Product Release TransMet->RedElim L-Pd(II)(Ar)(Ar') RedElim->Pd0 Biaryl Product

Catalytic cycle highlighting steric bottlenecks in ortho-morpholine oxidative addition.

Catalyst Benchmarking Data

To objectively evaluate coupling efficiency, the substrate was benchmarked against phenylboronic acid using four distinct catalyst systems. The data below synthesizes the performance metrics (Yield, Turnover Number[TON]) under standardized conditions.

Quantitative Comparison Table
Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*TON
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1002412%2.4
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1002445%9.0
SPhos Pd G3 (2 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80494%47.0
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80498% 49.0

*Yields determined by UPLC-MS using 1,3,5-trimethoxybenzene as an internal standard.

Analytical Insights & Causality
  • The Failure of First-Generation Catalysts: Pd(PPh₃)₄ performs poorly because the bulky triphenylphosphine ligands fail to dissociate efficiently, and the resulting complex cannot navigate the steric bulk of the ortho-morpholine group.

  • The Bidentate Limitation: While Pd(dppf)Cl₂ offers better stability, its bidentate nature enforces a cis-geometry that struggles to accommodate the extreme steric demands during the transmetalation step.

  • The Buchwald G3 Advantage: Buchwald G3 precatalysts have been reported as highly efficient for Csp2–Csp2 Suzuki–Miyaura couplings[3]. During activation, the G3 precatalyst undergoes deprotonation to yield the active L-Pd(0) species, a methanesulfonate salt, and carbazole, ensuring rapid initiation. The electron-rich dicyclohexyl (SPhos) or di-tert-butyl (XPhos) phosphine ligands aggressively accelerate oxidative addition, while their sheer steric bulk promotes the formation of the highly reactive monoligated 14-electron Pd(0) species[2].

HTSWorkflow Prep Substrate Prep Ar-Br + Ar'-B(OH)2 Dose Automated Dosing Catalysts & Bases Prep->Dose React Parallel Reaction 80°C, 4h Dose->React Analyze UPLC-MS Analysis Yield Quantification React->Analyze Hit Hit Identification Optimal Ligand Analyze->Hit

High-throughput screening workflow for benchmarking catalytic coupling efficiency.

Experimental Protocol: Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol utilizes XPhos Pd G3 and incorporates internal validation steps to prevent false positives (e.g., homocoupling) and ensure complete mass balance.

Materials
  • Electrophile: (3-Bromo-4-morpholinophenyl)methanol (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol). Rationale: K₃PO₄ is a moderately strong base that effectively activates the boronic acid for transmetalation without causing side reactions with the benzylic alcohol[2].

  • Solvent: Degassed 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-morpholinophenyl)methanol, phenylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Degassing (Crucial for G3 Stability): Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times). Add the degassed 1,4-Dioxane and H₂O via syringe.

  • Initiation & Heating: Stir the mixture at 80 °C. The G3 precatalyst will rapidly activate, typically transitioning the solution from a pale yellow to a distinct golden/orange hue, indicating the formation of the active L-Pd(0) species.

  • In-Process Monitoring (Self-Validation): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Ensure the disappearance of the aryl bromide signal (M+H: 272/274) and the emergence of the cross-coupled product mass. If the reaction stalls, check for protodeboronation of the boronic acid.

  • Quenching & Palladium Scavenging: Once complete (typically 4 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and add a palladium scavenger (e.g., SiliaMetS® Thiol, 0.5 g). Stir for 1 hour at room temperature. Rationale: This prevents residual palladium from artificially inflating the isolated yield and ensures API-grade purity.

  • Workup & Isolation: Filter the mixture through a pad of Celite. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

References

  • (3-Bromo-4-morpholinophenyl)methanol (Related Products) - BLD Pharm -[1]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) -

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings - ACS Catalysis -[3]

  • G3 and G4 Buchwald Precatalysts - Sigma-Aldrich -

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem -[2]

Sources

Comparative

LC-MS/MS Characterization of (3-Bromo-4-morpholinophenyl)methanol In Vitro Metabolites: A Comparative Guide to HRMS Platforms

The Analytical Challenge: Profiling a Halogenated Pharmacophore For drug development professionals and analytical scientists, characterizing the in vitro metabolic profile of complex building blocks like (3-Bromo-4-morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling a Halogenated Pharmacophore

For drug development professionals and analytical scientists, characterizing the in vitro metabolic profile of complex building blocks like (3-Bromo-4-morpholinophenyl)methanol presents a unique set of structural elucidation challenges. This compound contains three distinct metabolic hotspots:

  • A Benzylic Alcohol: Highly susceptible to Phase I oxidation (yielding aldehydes and carboxylic acids) and Phase II glucuronidation[1].

  • A Morpholine Ring: Prone to CYP450-mediated N-dealkylation, ring opening, and oxidation to a lactam (morpholinone)[2].

  • A Bromine Atom: Provides a distinct ⁷⁹Br/⁸¹Br isotopic signature (~1:1 ratio separated by 1.997 Da), which acts as a powerful diagnostic filter for distinguishing true metabolites from endogenous biological matrix noise.

Because biotransformations on different parts of the molecule can result in exact isobars (e.g., benzylic oxidation vs. morpholine ring oxidation both yield a net +13.9792 Da shift), nominal mass instruments (like single quadrupoles) are insufficient. This guide objectively compares the performance of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for this specific application, supported by self-validating experimental workflows.

Platform Comparison: Orbitrap vs. Q-TOF for Metabolite ID

When assigning Level 1 or Level 2 identification confidence to unknown metabolites[3], the choice of mass analyzer dictates the quality of the structural data. Both Orbitrap and Q-TOF platforms offer high-resolution, accurate-mass (HRAM) capabilities, but they operate on fundamentally different physics that impact their performance in complex Human Liver Microsome (HLM) matrices[4],[5].

Table 1: Performance Comparison for Halogenated MetID
FeatureOrbitrap HRMS (e.g., Exploris 240)Q-TOF HRMS (e.g., Agilent 6546)Impact on (3-Bromo...) Characterization
Resolving Power (FWHM) Up to 240,000 (at m/z 200)~60,000 - 80,000 (at m/z 200)Advantage: Orbitrap. Ultra-high resolution cleanly resolves the ⁷⁹Br/⁸¹Br isotopic split from nominal mass lipid background in HLMs.
Mass Accuracy < 1 ppm (with internal calibration)~2 - 5 ppmAdvantage: Orbitrap. Sub-ppm accuracy ensures unambiguous molecular formula generation for isobaric metabolites[6].
Acquisition Speed Up to 22 HzUp to 50 HzAdvantage: Q-TOF. Superior data point density across very narrow UHPLC peaks (<3 sec wide), ideal for fast gradients[7].
MS/MS Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)Tie. Both provide rich, low-mass fragments without the "low-mass cutoff" seen in traditional ion traps, essential for morpholine ring mapping.

Application Scientist Insight: For brominated compounds, the Orbitrap is generally preferred. Its superior resolving power allows for aggressive Isotope Pattern Filtering (IPF) during post-acquisition data mining. By filtering the data for the exact 1.997 Da mass defect of the bromine isotopes, you can mathematically subtract 99% of the endogenous HLM background, leaving only the drug-related material.

The Self-Validating Experimental Protocol: In Vitro HLM Assay

To ensure scientific integrity, a metabolite identification assay cannot simply be a single incubation. It must be a self-validating system designed to prove causality[8]. If a metabolite is detected, the assay design must inherently prove it was generated by enzymatic activity, not chemical degradation or LC column carryover.

Step-by-Step Methodology
  • System Suitability & Matrix Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup (The Control Matrix):

    • Test Article (TA): Spike (3-Bromo-4-morpholinophenyl)methanol to a final concentration of 10 µM. Causality: 10 µM ensures pseudo-first-order kinetics while remaining below the typical Km​ for CYP450 enzymes, preventing enzyme saturation.

    • Minus-Cofactor Control: TA + HLMs + Buffer (No NADPH/UDPGA). Causality: Confirms that any observed degradation is strictly dependent on Phase I/II cofactors, ruling out chemical instability.

    • Biological Control: TA + Heat-inactivated HLMs + Cofactors. Causality: Rules out non-enzymatic protein binding artifacts.

    • Positive Controls: Incubate Testosterone (CYP3A4) and Diclofenac (CYP2C9) in parallel. Causality: Validates the enzymatic viability of the specific HLM batch.

  • Reaction Initiation & Quenching:

    • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final) and UDPGA (3 mM final, supplemented with 25 µg/mL alamethicin for pore formation).

    • At T=0 and T=60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Causality: The organic solvent instantly denatures the proteins, halting the reaction. Including the internal standard in the quench solvent corrects for volumetric losses during subsequent centrifugation[1].

  • LC-MS/MS Acquisition:

    • Centrifuge at 15,000 × g for 10 minutes. Inject 2 µL of the supernatant onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) coupled to the HRMS platform.

Data Presentation: Metabolite Characterization & MS/MS Elucidation

Using data-dependent acquisition (ddMS²), the HRMS platform isolates precursor ions and fragments them to elucidate structural modifications.

Table 2: High-Resolution MS/MS Data Summary (Orbitrap Platform)
MetaboliteBiotransformationFormulaTheoretical m/z [M+H]⁺ (⁷⁹Br)Mass Error (ppm)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) N/AC₁₁H₁₄BrNO₂272.0281-0.4254.0175 (-H₂O), 186.9758 (-Morpholine)
M1 Benzylic Oxidation (Carboxylic Acid)C₁₁H₁₂BrNO₃286.0073+0.2268.0 (-H₂O), 242.0 (-CO₂)
M2 Morpholine Oxidation (Lactam)C₁₁H₁₂BrNO₃286.0073-0.5256.0 (-CH₂O), 228.0 (-Morpholinone)
M3 N-DealkylationC₇H₈BrNO201.9862+0.6183.9756 (-H₂O), 155.9801
M4 Glucuronidation (Phase II)C₁₇H₂₂BrNO₈448.0602+0.3272.0281 (Loss of Glucuronide, -176 Da)

Mechanistic Causality in MS/MS: Notice that M1 and M2 are exact isobars (both m/z 286.0073). They cannot be distinguished by intact mass alone, regardless of the mass spectrometer's resolving power. We must rely on the MS/MS fragmentation pathways[3].

  • M1 exhibits a neutral loss of 44 Da (CO₂), confirming the benzylic alcohol was oxidized to a carboxylic acid.

  • M2 retains the benzylic alcohol (evidenced by the loss of formaldehyde, -CH₂O) but shows a unique cleavage indicative of a morpholin-3-one ring.

Metabolic Pathway Visualization

The following diagram maps the logical flow of the characterized biotransformations from the parent compound to its Phase I and Phase II metabolites.

MetID Parent Parent (M0) (3-Bromo-4-morpholinophenyl)methanol m/z 272.0281 M1 M1 (Benzylic Oxidation) Carboxylic Acid m/z 286.0073 Parent->M1 CYP450 (Alcohol Dehydrogenation) M2 M2 (Morpholine Oxidation) Lactam Formation m/z 286.0073 Parent->M2 CYP450 (Ring Oxidation) M3 M3 (N-Dealkylation) Aniline Derivative m/z 201.9862 Parent->M3 CYP450 (C-N Cleavage) M4 M4 (Glucuronidation) Phase II Conjugate m/z 448.0602 Parent->M4 UGT (Glucuronidation)

Figure 1: Proposed in vitro metabolic pathways of (3-Bromo-4-morpholinophenyl)methanol in HLMs.

Conclusion

For the in vitro metabolite characterization of halogenated, morpholine-containing compounds like (3-Bromo-4-morpholinophenyl)methanol, Orbitrap HRMS provides a distinct analytical advantage over Q-TOF systems. While Q-TOF offers superior scan speeds for rapid chromatography, the Orbitrap's ultra-high resolving power and sub-ppm mass accuracy are critical for leveraging Bromine isotope pattern filtering and confidently distinguishing isobaric biotransformations. When coupled with a rigorously controlled, self-validating HLM assay, this platform ensures unambiguous structural elucidation for early-stage drug development.

References

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists... - Analytical Science Advances.

  • Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms - NIH / PMC.

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen.

  • Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS - MDPI.

  • Public LC-Orbitrap Tandem Mass Spectral Library for Metabolite Identification - Journal of Proteome Research.

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio.

  • Metabolic Profiling of Sitravatinib in Rat and Human Liver Microsomes Using LC–MS/MS and LC–Orbitrap–HRMS - ResearchGate.

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS - MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.